molecular formula C14H10Cl2O3 B595983 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid CAS No. 1261954-74-8

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Katalognummer: B595983
CAS-Nummer: 1261954-74-8
Molekulargewicht: 297.131
InChI-Schlüssel: RBSFEHLYTMVVDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, also known as 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.131. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3,5-dichlorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSFEHLYTMVVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691286
Record name 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-74-8
Record name 3',5'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biphenyl derivative with a unique substitution pattern that suggests potential applications in medicinal chemistry and materials science. The presence of a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid creates a scaffold with interesting electronic and steric properties. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic characteristics, and potential biological activities, offering a valuable resource for researchers exploring its utility.

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely available in public literature, we can compile its fundamental properties and predict others based on its structure and data from analogous compounds.

PropertyValue/InformationSource/Basis
CAS Number 1261954-74-8[1][2]
Molecular Formula C₁₄H₁₀Cl₂O₃[1][2]
Molecular Weight 297.14 g/mol [1][2]
Synonyms 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid[1][2]
Appearance Predicted to be a white to off-white crystalline solid.Based on similar biphenyl carboxylic acids.
Melting Point Not experimentally determined in available literature. Expected to be a relatively high-melting solid due to its rigid biphenyl structure and potential for intermolecular hydrogen bonding.Prediction
Solubility Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, methanol, DMSO, and DMF.Based on the hydrophobic nature of the dichlorinated biphenyl core and the presence of a carboxylic acid group.[3]
Purity Commercially available with a purity of 95%.[4]

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

The most logical and widely applicable method for synthesizing 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, making it ideal for constructing the biphenyl core of the target molecule.

The proposed retrosynthetic analysis involves disconnecting the biphenyl bond to yield two key starting materials: 3-bromo-5-methoxybenzoic acid and (3,5-dichlorophenyl)boronic acid .

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve the best yield.

Materials:

  • 3-bromo-5-methoxybenzoic acid

  • (3,5-dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromo-5-methoxybenzoic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and a 2 M aqueous solution of potassium carbonate. The solvent ratio of dioxane to water is typically 4:1.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to protonate the carboxylic acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions SM1 3-bromo-5-methoxybenzoic acid Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 (3,5-dichlorophenyl)boronic acid SM2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane / H₂O Solvent->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(3,5-Dichlorophenyl)-5- methoxybenzoic acid Purification->Product

Caption: Proposed synthesis workflow for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid via Suzuki-Miyaura coupling.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, the following are predictions based on the analysis of its structural components and comparison with analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentJustification
~12.0 - 13.0Broad singlet-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~7.8 - 8.2MultipletsAromatic protons on the methoxy-benzoic acid ringThe protons on this ring will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, leading to complex splitting patterns.
~7.4 - 7.6MultipletsAromatic protons on the dichlorophenyl ringThe protons on this ring will appear as multiplets due to coupling with each other.
~3.9Singlet-OCH₃The three protons of the methoxy group are equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~165 - 175-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~158 - 162C-OCH₃The aromatic carbon attached to the methoxy group will be deshielded.
~130 - 145Aromatic C-Cl and quaternary carbonsCarbons attached to chlorine and the biphenyl linkage will appear in this region.
~110 - 130Aromatic C-HThe remaining aromatic carbons will resonate in this typical range.
~55 - 60-OCH₃The carbon of the methoxy group is shielded compared to the aromatic carbons.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic rings
~1250C-O stretchAryl ether
~800-900C-H out-of-plane bendSubstituted benzene
~700-800C-Cl stretchAryl chloride
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 296, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 and M+4 peaks). Common fragmentation patterns would likely involve the loss of -OH, -COOH, and -OCH₃ groups.

Potential Biological Activity and Applications

The 3,5-dichlorophenyl moiety is a known pharmacophore in various bioactive molecules. For instance, it is a key component in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[1] The presence of this group can enhance binding to target proteins through hydrophobic and halogen bonding interactions.

The methoxybenzoic acid portion of the molecule also has documented biological relevance. Methoxy-substituted aromatic rings are common in natural products and pharmaceuticals, often contributing to improved metabolic stability and pharmacokinetic properties.

Given these characteristics, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid could be a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

Biological_Potential cluster_core 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid cluster_moieties Key Structural Moieties cluster_activities Potential Biological Activities cluster_applications Potential Applications Core Core Scaffold Dichloro 3,5-Dichlorophenyl Group Core->Dichloro Methoxy Methoxybenzoic Acid Group Core->Methoxy DrugDev Drug Development Intermediate Core->DrugDev MatSci Materials Science Core->MatSci Anticancer Anticancer Dichloro->Anticancer Antimicrobial Antimicrobial Dichloro->Antimicrobial AntiInflammatory Anti-inflammatory Methoxy->AntiInflammatory

Caption: Logical relationships of the structural components of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid to its potential biological activities and applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While a complete experimental profile is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its known properties, a reliable synthetic strategy, and predicted spectroscopic data. The structural alerts for biological activity suggest that this molecule and its derivatives are promising candidates for further investigation.

References

  • PubChem. 3-Methoxybenzoic Acid. [Link]

  • PubMed. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. [Link]

  • Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. [Link]

  • UKnowledge. 5,5'-Dichloro-2,2'-dimethoxybiphenyl. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • Vertex AI Search. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% Purity, C14H10Cl2O3, 10 grams.

Sources

An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid (CAS 1261954-74-8): A Research Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of chemical research and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, identified by its CAS number 1261954-74-8, represents one such entity. While this compound is available commercially as a research chemical, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies detailing its synthesis, specific biological activities, or established mechanism of action. This guide, therefore, serves as a foundational document, consolidating the available chemical data and providing a scientifically grounded perspective on its potential utility based on the analysis of its structural motifs. The content herein is designed to equip researchers with the fundamental knowledge required to initiate further investigation into this compound.

Compound Identification and Physicochemical Properties

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biphenyl carboxylic acid derivative. The presence of a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid suggests potential for various chemical interactions and biological activities.

PropertyValueSource
CAS Number 1261954-74-8[1][2][3][4]
Molecular Formula C₁₄H₁₀Cl₂O₃[1][3][4]
Molecular Weight 297.13 g/mol [1]
Synonyms 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid[2][3][4]
Purity Typically available at ≥95%[5]

Structural Analysis and Potential for Biological Activity

The molecular architecture of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid provides clues to its potential areas of application in research. The dichlorophenyl moiety is a common feature in compounds with antimicrobial and anticancer properties. The substitution pattern can significantly influence the compound's biological effects.

Derivatives of dichlorophenyl benzoic acid have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activity is highly dependent on the substitution patterns on both the phenyl and benzoic acid rings.

Synthetic Considerations: A Generalized Approach

A hypothetical synthetic workflow is presented below:

Caption: Hypothetical Suzuki coupling for the synthesis of the target compound.

Prospective Research Applications

Given the structural features of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, several avenues of research can be proposed for its investigation:

  • Anticancer Research: The dichlorophenyl group is present in several compounds with known anticancer activity. This compound could be screened against various cancer cell lines to determine its cytotoxic or cytostatic effects.

  • Antimicrobial Discovery: Many chlorinated aromatic compounds exhibit antimicrobial properties. It would be valuable to assess the activity of this compound against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition Assays: The carboxylic acid moiety suggests that this compound could be a candidate for inhibiting enzymes where a carboxylic acid can interact with the active site.

Experimental Protocols: A Starting Point for Investigation

For researchers interested in exploring the biological activities of this compound, the following general experimental protocols can serve as a starting point.

General Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in an appropriate solvent (e.g., DMSO) and then dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a chemical entity with potential for further scientific exploration. While the current body of public knowledge on this specific compound is limited, its structural characteristics suggest that it could be a valuable tool in various areas of chemical and biological research. The protocols and perspectives provided in this guide are intended to facilitate the initiation of such studies. Further research is necessary to elucidate its synthetic pathways, characterize its biological activities, and understand its potential mechanisms of action.

References

Please note that direct scientific literature or patents for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS 1261954-74-8) detailing its synthesis or biological activity were not found in a comprehensive search of public databases. The following references are for commercially available sources of the compound and related chemical information.

  • 3-(3,5-Dichlorophenyl)-5-Methoxybenzoic acid. (n.d.). Huatepharma. [Link]

  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. (n.d.). Sigma-Aldrich (Chinese). [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (2013).
  • 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. (n.d.). PubChem. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (2015). Patsnap. [Link]

  • Biological Assays: Innovations and Applications. (2024). Longdom Publishing. [Link]

  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. (n.d.). MilliporeSigma. [Link]

  • 3,5-Dimethoxybenzoic Acid. (n.d.). PubChem. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid. (2013).
  • Benzoic acid, (3,5-dichlorophenyl)methyl ester. (n.d.). NIST WebBook. [Link]

  • 3,5-Dichlorobenzoic acid. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in pharmaceutical and materials science research. The spatial arrangement of its substituted phenyl rings gives rise to unique chemical properties, making it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of a robust and efficient synthetic route to this target molecule, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. The rationale behind the chosen methodology, detailed experimental protocols, and critical process parameters are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound resource.

The biaryl scaffold is a prevalent feature in many biologically active compounds and advanced materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2][3][4] Its advantages include mild reaction conditions, tolerance of a wide array of functional groups, and the use of commercially available and relatively low-toxicity organoboron reagents.[2][3]

This guide will detail a convergent synthesis strategy, beginning with the preparation of the key coupling partners: 3-bromo-5-methoxybenzoic acid and 3,5-dichlorophenylboronic acid. The subsequent palladium-catalyzed Suzuki-Miyaura coupling of these intermediates to yield the final product will be thoroughly examined.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This strategy involves the coupling of an aryl halide with an arylboronic acid.

Retrosynthesis Target 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid Intermediates Suzuki-Miyaura Coupling Target->Intermediates C-C disconnection Starting_Materials 3-bromo-5-methoxybenzoic acid + 3,5-dichlorophenylboronic acid Intermediates->Starting_Materials Suzuki_Coupling Reactants 3-bromo-5-methoxybenzoic acid + 3,5-dichlorophenylboronic acid Product 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid Reactants->Product Suzuki-Miyaura Coupling Catalyst_System Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) Catalyst_System->Product

Sources

The Solubility Profile of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a molecule of significant interest in metabolic research, presents a common challenge in drug development: limited aqueous solubility. Understanding and quantifying the solubility of this compound is paramount for ensuring reliable results in biological assays, developing viable formulations for in vivo studies, and ultimately predicting its oral bioavailability. This guide provides a comprehensive overview of the known solubility data, the underlying physicochemical principles governing its behavior, and detailed protocols for its empirical determination. As a weak acid, its solubility is intrinsically linked to pH, a factor that will be a central theme of this exploration.

Physicochemical Properties: The "Why" Behind the "How Much"

Predicted Physicochemical Parameters:

ParameterPredicted ValueSignificance
pKa ~3.8 - 4.2The predicted pKa suggests that the compound is a weak acid. At pH values below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. At pH values above the pKa, it will deprotonate to form the more soluble carboxylate anion (-COO⁻). This pH-dependent ionization is the most critical factor influencing its aqueous solubility.
logP ~4.5 - 5.0The high predicted logP (octanol-water partition coefficient) indicates that the molecule is highly lipophilic ("fat-loving") and hydrophobic ("water-fearing"). This inherent preference for non-polar environments over aqueous media is a primary reason for its low intrinsic solubility.

Note: These values are estimations derived from computational models (e.g., ALOGPS, ACD/Labs Percepta) and provide a foundational basis for experimental design.[1][2]

Structural Contribution to Solubility

The overall solubility is a composite of the contributions from its distinct chemical moieties:

  • Carboxylic Acid Group (-COOH): This is the primary hydrophilic and ionizable center of the molecule. Its ability to hydrogen bond with water and, more importantly, to deprotonate to a charged anion at physiological pH is the main driver of its aqueous solubility.[3][4]

  • Dichlorophenyl Group: The two chlorine atoms are electron-withdrawing groups, which can slightly increase the acidity of the carboxylic acid (lowering the pKa) compared to unsubstituted benzoic acid.[5] However, the large, non-polar phenyl ring and the hydrophobic nature of the chlorine atoms significantly increase the molecule's lipophilicity, drastically reducing water solubility.[6][7]

  • Methoxybenzoic Acid Core: The methoxy group (-OCH₃) has a dual effect. While the oxygen can act as a hydrogen bond acceptor, the methyl group adds to the non-polar character. Its overall contribution is a slight increase in lipophilicity. The large, fused ring system itself presents a significant hydrophobic surface area, further limiting interaction with water molecules.[8]

The interplay of these groups results in a molecule that is fundamentally hydrophobic but possesses a critical pH-dependent "switch" for aqueous solubility.

Known Solubility Data

Publicly available data is limited and primarily focused on organic solvents used for stock solution preparation. Research indicates the compound has "low aqueous solubility."[9][10]

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)~20 mg/mLCayman Chemical
Dimethylformamide (DMF)~20 mg/mLCayman Chemical
Ethanol~1 mg/mLCayman Chemical
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mLCayman Chemical

This table summarizes data from commercial suppliers and should be considered as a guide. Actual solubility can vary based on purity, crystal form, and experimental conditions.

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility determination requires robust, well-defined protocols. Two key types of solubility are relevant in drug discovery: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility .

Thermodynamic Equilibrium Solubility: The Gold Standard

This measurement defines the true solubility of the most stable crystalline form of the compound at equilibrium and is crucial for pre-formulation and biopharmaceutical classification. The saturation shake-flask method is the universally accepted gold standard.[11][12][13]

Caption: Equilibrium Solubility Workflow via Shake-Flask Method.

  • Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Compound Addition: Add an excess amount of solid 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid to a series of glass vials. The excess should be visually apparent throughout the experiment.

    • Causality: Using an excess of solid material ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Solvent Addition: Add a precise volume of the prepared buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

    • Self-Validation: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all undissolved solid is removed, the sample must be either:

    • Filtered: Use a low-binding syringe filter (e.g., PVDF, 0.22 µm). Discard the first portion of the filtrate to prevent errors from compound adsorption to the filter.

    • Centrifuged: Centrifuge the sample at high speed (e.g., >14,000 rpm for 15 minutes) and sample the clear supernatant.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated sample solution into the analytical range and quantify the concentration using a validated HPLC-UV or LC-MS/MS method.

  • Data Reporting: Report the solubility in µg/mL or µM at the specific pH and temperature.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how much of a compound, added from a concentrated organic stock solution (typically DMSO), remains in solution in an aqueous buffer after a short incubation period. It is not a true equilibrium value but is invaluable for early-stage drug discovery to quickly flag potential solubility issues.[14][15][16]

Caption: High-Throughput Kinetic Solubility Workflow.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Preparation: In a 96-well plate, dispense the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

    • Causality: The rapid change from a good organic solvent (DMSO) to a poor aqueous solvent causes the compound to precipitate out of solution if its solubility limit is exceeded.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Filtration: Place the assay plate on top of a 96-well filter plate (with a low-binding membrane) and centrifuge to collect the filtrate in a clean collection plate.

    • Self-Validation: Control compounds with known low, medium, and high solubility (e.g., Ketoconazole, Naproxen) should be run in parallel to validate the assay performance.

  • Quantification: Determine the concentration of the compound in the filtrate. This can be done by:

    • UV Spectroscopy: For compounds with a suitable chromophore, measure the absorbance using a plate reader and compare it to a standard curve prepared in the same buffer/DMSO mixture.

    • LC-MS/MS: For higher accuracy or compounds without a strong UV chromophore, quantify using a calibrated LC-MS/MS method.

  • Data Reporting: Report the kinetic solubility in µM.

Conclusion and Recommendations

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a lipophilic weak acid with predictably low, but highly pH-dependent, aqueous solubility. The provided data and protocols offer a robust framework for researchers. It is strongly recommended that equilibrium solubility be determined across a pH range of 2 to 7.4 to fully characterize the compound's behavior and inform formulation strategies. For rapid screening purposes, the kinetic solubility assay provides a reliable method to assess and rank compounds. A thorough understanding and empirical measurement of this critical property will prevent misleading in vitro results and enable the rational development of this promising molecule for in vivo applications.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. dx.doi.org/10.17504/protocols.io.j8nlk8y41l5r/v1
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-21.
  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. Available at: [Link]

  • USP. (2013). General Chapter <1092> The Dissolution Procedure: Development and Validation.
  • CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay.
  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.
  • Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • USP. (2016). General Chapter <1236> Solubility Measurements.
  • Baltruschat, M., et al. (2021). Open source application for small molecule pKa predictions. Zenodo. doi.org/10.5281/zenodo.4414995
  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(10), 1007-1021.
  • Clark, J. (2023). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]

  • Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note.
  • LibreTexts Chemistry. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Reuther, M., et al. (2022). Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. bioRxiv. doi.org/10.1101/2022.01.20.477145
  • Sladek, V., et al. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. doi.org/10.26434/chemrxiv-2023-h3g8z
  • Held, C., et al. (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 105(4), 1469-1481.
  • Reva, I., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(11), 3326.
  • Alexopoulos, S. J., et al. (2020). Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice.
  • Al-Gharaibeh, A., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Endocrinology, 14, 1252141.

Sources

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a foundational requirement. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a bi-aryl compound whose potential utility is intrinsically linked to its specific three-dimensional structure and functional group arrangement. Unambiguous confirmation of its identity is paramount before its advancement into further research and development phases.

This technical guide provides a comprehensive overview of the analytical methodologies employed to confirm the structure of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is designed to move beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for its characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Basis

NMR operates on the principle that atomic nuclei with a non-zero spin quantum number (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation induces a transition between these levels. The precise frequency required for this transition, known as the resonance frequency or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint for each atom in a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation : Weigh approximately 5-10 mg of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃), inside a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[1]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans is required.[2]

Fig 2. Numbering scheme for NMR assignments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Rationale
C1 (C=O) ~167 Carbonyl carbon of a carboxylic acid. [3]
C5 (C-O) ~160 Aromatic carbon attached to the electron-donating methoxy group.
C1', C3, C3', C5' ~135-142 Quaternary carbons: C1' (bi-aryl link), C3 (bi-aryl link), and C3', C5' (C-Cl).
C2, C6, C4', C2', C6' ~115-132 Aromatic C-H carbons. The specific shifts depend on the electronic effects of the substituents.
C4 ~114 Aromatic C-H ortho to the methoxy group, shielded.

| C7 (OCH₃) | ~55 | Methoxy carbon. [1]|

Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, frequencies corresponding to the natural vibrational modes of the bonds are absorbed, leading to an absorption spectrum. [4]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan : Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Spectral Interpretation

The IR spectrum of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is expected to be dominated by absorptions from the carboxylic acid group.

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity/Shape Functional Group
O-H Stretch 2500-3300 Very Broad, Strong Carboxylic Acid
C-H Stretch 3000-3100 Sharp, Medium Aromatic C-H
C=O Stretch 1690-1725 Strong, Sharp Carboxylic Acid (Dimer)
C=C Stretch 1450-1600 Medium to Weak Aromatic Ring
C-O Stretch 1210-1320 Strong Carboxylic Acid & Ether

| C-Cl Stretch | 600-800 | Medium to Strong | Aryl Halide |

The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as an extremely broad band due to extensive hydrogen bonding, which forms a stable dimer in the solid state. [5][6][7]This broad absorption often overlaps with the sharper C-H stretching signals. [6]The strong carbonyl (C=O) absorption is another key indicator of the carboxylic acid functionality. [4][7]

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this analysis, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion, while electron ionization (EI) is a higher-energy technique that causes extensive fragmentation.

Molecular Formula and Weight
  • Formula : C₁₄H₁₀Cl₂O₃

  • Monoisotopic Mass : 296.0007 g/mol

A critical feature in the mass spectrum will be the isotopic pattern of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic triplet of peaks for the molecular ion:

  • [M]⁺ : Contains two ³⁵Cl atoms.

  • [M+2]⁺ : Contains one ³⁵Cl and one ³⁷Cl atom.

  • [M+4]⁺ : Contains two ³⁷Cl atoms. The expected intensity ratio for these peaks is approximately 9:6:1.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Chromatography : Inject the sample into a liquid chromatography system (e.g., HPLC or UHPLC) with a C18 column to ensure purity before MS analysis. [8]3. Ionization : The eluent is directed into an ESI source. A high voltage is applied, creating a fine spray of charged droplets.

  • Mass Analysis : As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released and guided into the mass analyzer (e.g., Q-TOF, Triple Quadrupole), which separates them based on their mass-to-charge (m/z) ratio. [8]5. Fragmentation (MS/MS) : For structural confirmation, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum. [8]

Predicted Fragmentation Pathways

Fragmentation provides a roadmap of the molecule's structure. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 295 is expected. A very common fragmentation pathway for carboxylic acids in this mode is the loss of carbon dioxide (CO₂, 44 Da). [8] In positive ion mode (EI or ESI-MS/MS), fragmentation of the molecular ion (m/z 296) would likely proceed through several key pathways:

  • Loss of a hydroxyl radical (•OH) : [M-17]⁺, leading to a fragment at m/z 279.

  • Loss of a methoxy radical (•OCH₃) : [M-31]⁺, resulting in a fragment at m/z 265.

  • Loss of the carboxyl group (•COOH) : [M-45]⁺, giving a fragment at m/z 251.

  • Cleavage of the phenyl-phenyl bond : This can lead to fragments corresponding to the dichlorophenyl cation (m/z 145) or the methoxybenzoyl cation (m/z 135). The m/z 135 fragment is often a base peak for methoxybenzoic acids. [1]

G M [M]⁺ m/z 296/298/300 M_minus_OH [M-OH]⁺ m/z 279 M->M_minus_OH - •OH (17) M_minus_COOH [M-COOH]⁺ m/z 251 M->M_minus_COOH - •COOH (45) Dichlorophenyl [C₆H₃Cl₂]⁺ m/z 145 M->Dichlorophenyl Bi-aryl cleavage Methoxybenzoyl [C₈H₇O₂]⁺ m/z 135 M->Methoxybenzoyl Bi-aryl cleavage Benzoyl_type [C₇H₄O]⁺ m/z 104 Methoxybenzoyl->Benzoyl_type - •OCH₃ (31)

Fig 3. Predicted major fragmentation pathways in positive ion mode MS.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is achieved not by a single technique, but by the synergistic integration of data from NMR, IR, and MS.

  • NMR provides the definitive map of the carbon-hydrogen framework, confirming the precise substitution pattern on both aromatic rings.

  • IR offers rapid and conclusive evidence for the presence of key functional groups, particularly the characteristic carboxylic acid moiety.

  • MS confirms the exact molecular weight and, through its distinct chlorine isotope pattern and predictable fragmentation, validates the elemental composition and structural components.

Together, these analytical pillars provide a self-validating system that establishes the molecular identity of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid with the highest degree of scientific confidence, a critical step for any researcher, scientist, or drug development professional.

References

  • Blum, W., & Richter, W. J. (1987). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 22(5), 345-357. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry, University of Calgary. Available at: [Link]

  • Mandelbaum, A., & Biemann, K. (1968). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Journal of the American Chemical Society, 90(11), 2975-2978. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. OpenStax. Available at: [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Abstract

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a synthetic organic compound featuring a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This guide synthesizes information from related chemical entities to propose and detail four primary, testable hypotheses for its mechanism of action. These hypotheses include: (1) kinetic stabilization of transthyretin (TTR), drawing parallels to the TTR stabilizer Tafamidis, for which 3,5-dichlorobenzoic acid is a synthetic precursor; (2) anticancer activity through the induction of apoptosis and cell cycle arrest, a common mechanism for dichlorophenyl-containing molecules; (3) inhibition of key cellular kinases or phosphatases, a frequent mode of action for small molecules with benzoic acid scaffolds; and (4) modulation of G-protein coupled receptors (GPCRs), given the prevalence of benzoic acid derivatives as GPCR ligands. For each hypothesis, this guide provides the scientific rationale, visualizes the potential pathways and experimental workflows, and presents detailed, step-by-step protocols for validation. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating an investigation into the pharmacological profile of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Introduction

The quest for novel therapeutic agents often begins with the characterization of synthetic small molecules that possess structural features suggestive of biological activity. 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is one such molecule, incorporating two key pharmacophores: a 3,5-dichlorophenyl group and a methoxybenzoic acid moiety. The dichlorophenyl group is a common feature in compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the benzoic acid scaffold is a cornerstone in medicinal chemistry, found in a vast array of drugs and biologically active molecules.[2]

The specific arrangement of these functional groups in 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid presents a unique chemical entity with the potential for diverse biological interactions. Notably, 3,5-dichlorobenzoic acid itself is a key starting material in the synthesis of Tafamidis, a medication used to treat transthyretin amyloidosis by stabilizing the transthyretin (TTR) protein.[1][3] This connection provides a compelling, albeit indirect, starting point for postulating a mechanism of action.

Given the absence of direct empirical data for this specific compound, this technical guide adopts a hypothesis-driven approach. By dissecting the known biological activities of its structural analogues, we can construct a logical framework for investigation. The following sections will explore four plausible mechanisms of action, providing the theoretical underpinnings and the practical experimental designs required to systematically elucidate the biological function of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Hypothesis 1: Transthyretin (TTR) Kinetic Stabilization

Rationale

The most direct lead for a potential mechanism of action for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid comes from its structural relationship to Tafamidis. Tafamidis is a rationally designed kinetic stabilizer of the TTR protein.[1] TTR, a tetrameric protein, can dissociate into monomers that misfold and aggregate into amyloid fibrils, leading to transthyretin amyloidosis.[1] Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, stabilizing its structure and inhibiting the dissociation that is the rate-limiting step in amyloidogenesis.[3][4] Since 3,5-dichlorobenzoic acid is a key precursor for Tafamidis, it is plausible that 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, which features this core structure, could also interact with and stabilize the TTR tetramer.

Proposed Signaling Pathway

The proposed mechanism does not involve a classical signaling cascade but rather a direct protein-ligand interaction that imparts thermodynamic and kinetic stability.

G cluster_0 Normal TTR Homeostasis cluster_1 Pathogenic Cascade cluster_2 Hypothesized Intervention TTR_tetramer TTR Tetramer TTR_monomer Misfolded TTR Monomer Amyloid Amyloid Fibrils TTR_monomer->Amyloid Aggregation TTR_tetramer_patho TTR Tetramer TTR_tetramer_patho->TTR_monomer Dissociation (Rate-limiting step) Compound 3-(3,5-Dichlorophenyl) -5-methoxybenzoic acid TTR_tetramer_inter TTR Tetramer Compound->TTR_tetramer_inter Binding Stabilized_TTR Stabilized TTR Tetramer Stabilized_TTR->TTR_monomer Dissociation Blocked TTR_tetramer_inter->Stabilized_TTR G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest Compound 3-(3,5-Dichlorophenyl) -5-methoxybenzoic acid Bax Bax Compound->Bax Activation Bcl2 Bcl-2 Compound->Bcl2 Inhibition p21 p21/p27 Compound->p21 Upregulation Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CDK CDK/Cyclin Complexes CellCycle Cell Cycle Progression CDK->CellCycle Drives p21->CDK Inhibits G A Broad-Panel Kinase/ Phosphatase Screening B Identify Potential 'Hits' (Enzymes with >50% inhibition) A->B C In Vitro IC50 Determination for Top Hits B->C Hits Found D Determine Ki and Mechanism of Inhibition (e.g., competitive, non-competitive) C->D E Cellular Target Engagement Assay (e.g., Western blot for phospho-substrate) D->E F Validate Phenotypic Effects (e.g., proliferation, migration) E->F G A Broad-Panel GPCR Binding/ Functional Screening B Identify Potential Receptor 'Hits' (Agonism, Antagonism, or Binding) A->B C Confirm Hit and Determine Potency (EC50/IC50) in Secondary Assays B->C Hits Found D Characterize Mode of Action (e.g., competitive vs. allosteric, biased agonism) C->D E Validate in Cell-Based Phenotypic Assays Relevant to Receptor Function D->E

Sources

Role of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid and its Analogs in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets and serve as a foundation for the development of a diverse range of therapeutic agents. The dichlorophenyl benzoic acid moiety is one such scaffold. Its inherent structural rigidity, coupled with the electron-withdrawing nature of the chlorine atoms, provides a unique electronic and steric profile that facilitates interactions with various enzymatic active sites and protein-protein interfaces.

This technical guide delves into the role of a specific exemplar of this class, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid , and its close structural analogs in the realm of drug discovery. While direct research on this particular molecule is emerging, the extensive body of work on its parent scaffold provides a robust platform for understanding its potential. We will explore its synthesis, established and putative biological activities, and the experimental methodologies crucial for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of novel therapeutics.

Chemical Profile of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid. The molecule's architecture, featuring two phenyl rings connected by a single bond, allows for torsional flexibility, which can be critical for optimal binding to a biological target. The key chemical features include:

  • 3,5-Dichlorophenyl Ring: The two chlorine atoms create a distinct electronic environment, enhancing the lipophilicity of this portion of the molecule and potentially engaging in halogen bonding with protein residues.

  • 5-Methoxybenzoic Acid Ring: The methoxy group is a hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability. The carboxylic acid moiety is a key pharmacophoric feature, capable of forming strong ionic and hydrogen bonds with biological targets, and it is often a prerequisite for the activity of many drugs.

PropertyValueSource
Chemical Name 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid[1][2][3][4]
Synonym(s) 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid[1][2][3][4]
CAS Number 1261954-74-8[1][2][3][4]
Molecular Formula C₁₄H₁₀Cl₂O₃[1][2][3][4]
Molecular Weight 297.14 g/mol [1][2][3][4]
InChI Key RBSFEHLYTMVVDN-UHFFFAOYSA-N[1]

Synthesis of the Dichlorophenyl Benzoic Acid Scaffold

The synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid and its analogs typically involves the construction of the biaryl core. A common and versatile method is the Suzuki coupling reaction. Below is a representative, field-proven protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid via Suzuki Coupling

Step 1: Synthesis of 3,5-Dichlorobenzoic Acid (Core Precursor)

A robust method for the synthesis of 3,5-dichlorobenzoic acid involves the chlorination of benzonitrile followed by hydrolysis.[5][6] This multi-step process offers high purity and is amenable to scale-up.[5][6] One patented method describes the reaction of benzonitrile with sodium hypochlorite, followed by hydrolysis and acidification to yield 3,5-dichlorobenzoic acid.[5][6]

Step 2: Suzuki Coupling for Biaryl Formation

This protocol outlines a hypothetical but chemically sound approach based on established Suzuki coupling methodologies.

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed mixture of toluene and water (4:1 v/v) and a base such as potassium carbonate (3.0 eq).

  • Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 3-(3,5-dichlorophenyl)-5-methoxybenzoate by column chromatography on silica gel.

Step 3: Hydrolysis to the Carboxylic Acid

  • Saponification: Dissolve the purified methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Extraction: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

G cluster_synthesis Synthetic Workflow start Starting Materials: Methyl 3-bromo-5-methoxybenzoate 3,5-Dichlorophenylboronic acid suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3) start->suzuki intermediate Methyl 3-(3,5-dichlorophenyl)-5-methoxybenzoate suzuki->intermediate hydrolysis Hydrolysis (LiOH, THF/MeOH) intermediate->hydrolysis product Final Product: 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid hydrolysis->product

Caption: Synthetic workflow for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Biological Activities and Therapeutic Potential: Insights from Structural Analogs

The dichlorophenyl benzoic acid scaffold has demonstrated a wide array of biological activities, suggesting that 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid could be a valuable lead compound in several therapeutic areas.[7]

Anticancer Activity

Derivatives of dichlorophenyl benzoic acid have shown promise as anticancer agents.[7] The mechanism often involves the inhibition of key enzymes essential for cancer cell growth and survival.[7] For instance, some analogs have been shown to inhibit p38α mitogen-activated protein kinase (MAPK), a key player in cellular proliferation and apoptosis.[7]

Compound ClassTarget/Cell LineActivity MetricReported ValueReference
Dichlorophenyl Thiazolopyrimidine Carboxylic Acidp38α MAPK% Inhibition>70%[7]
Dichlorophenyl BenzoxazinoneMCF-7IC₅₀68.59 µg/mL[7]
Neuroprotection and Alzheimer's Disease

A particularly exciting application of this scaffold is in the development of multi-target-directed ligands for Alzheimer's disease. Hybrids of 3,5-dichlorobenzoic acid and cyclopentaquinoline have been synthesized and evaluated for their neuroprotective properties.[8][9] These compounds have been shown to:

  • Inhibit Cholinesterases: Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are targeted to improve cholinergic neurotransmission.[9]

  • Prevent Amyloid-β (Aβ) Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease, and inhibition of this process is a key therapeutic strategy.[9]

  • Reduce Oxidative Stress: The neuroprotective effects of these hybrids are also attributed to their ability to mitigate oxidative stress.[8][9]

One promising hybrid, compound 3e from the study by Czarnecka et al., demonstrated potent cholinesterase inhibition and significant inhibition of Aβ(1-42) aggregation.[9]

G cluster_ad Multi-Target Strategy for Alzheimer's Disease compound Dichlorophenyl Benzoic Acid -Cyclopentaquinoline Hybrid ache AChE/BuChE Inhibition compound->ache abeta Aβ Aggregation Inhibition compound->abeta ros Oxidative Stress Reduction compound->ros outcome Neuroprotection ache->outcome abeta->outcome ros->outcome

Caption: Multi-target approach of dichlorophenyl benzoic acid hybrids in Alzheimer's.

Transthyretin Stabilization and Amyloidosis

The 3,5-dichlorobenzoic acid scaffold is a cornerstone in the structure of Tafamidis , an approved drug for transthyretin amyloidosis.[8] Tafamidis functions by stabilizing the native tetrameric structure of the transthyretin (TTR) protein.[8] In this disease, the TTR tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils that deposit in tissues, leading to organ dysfunction.[8] Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and halting the amyloid cascade.[8] This underscores the critical role of the dichlorophenyl moiety in high-affinity protein binding.

G cluster_ttr Mechanism of Tafamidis in Transthyretin Amyloidosis tetramer Transthyretin (TTR) Tetramer dissociation Dissociation tetramer->dissociation monomers TTR Monomers dissociation->monomers misfolding Misfolding monomers->misfolding misfolded_monomers Misfolded Monomers misfolding->misfolded_monomers aggregation Aggregation misfolded_monomers->aggregation amyloid Amyloid Fibrils aggregation->amyloid deposition Tissue Deposition & Organ Dysfunction amyloid->deposition tafamidis Tafamidis (contains 3,5-dichlorophenyl moiety) tafamidis->tetramer Stabilizes

Caption: Tafamidis stabilizes the TTR tetramer, preventing amyloidogenesis.

Antimicrobial and Anti-inflammatory Potential

The dichlorophenyl moiety is present in various compounds with known antimicrobial properties, which may act by disrupting cell membranes or inhibiting essential enzymes.[7] Additionally, derivatives of this scaffold have shown anti-inflammatory effects, demonstrated by a reduction in pro-inflammatory cytokines like TNF-α and IL-1β in preclinical models.[7]

Key Experimental Protocols for Evaluation

To assess the therapeutic potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a series of in vitro assays are essential.

Protocol: In Vitro p38α MAPK Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of the compound against a key kinase in cancer signaling.

  • Reagents and Materials: Recombinant human p38α MAPK, kinase buffer, ATP, substrate peptide (e.g., ATF2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a stock solution of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30 °C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is crucial for evaluating potential anti-Alzheimer's agents.

  • Reagents and Materials: Aβ(1-42) peptide, Thioflavin T (ThT), assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Aβ Preparation: Prepare a stock solution of Aβ(1-42) and pre-incubate to form aggregation-prone species.

  • Assay Procedure:

    • In a black 96-well plate, mix the Aβ peptide with the test compound at various concentrations.

    • Incubate the plate at 37 °C with gentle shaking to promote aggregation.

    • At specified time points, add ThT to each well.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: Compare the fluorescence intensity in the presence of the test compound to that of a vehicle control. A decrease in fluorescence indicates inhibition of Aβ fibril formation.

Future Directions and Concluding Remarks

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid and its analogs represent a versatile and promising class of compounds for drug discovery. The extensive research on the broader dichlorophenyl benzoic acid scaffold provides a strong rationale for its further investigation in oncology, neurodegenerative diseases, and inflammatory disorders.

Future research should focus on:

  • Elucidating Specific Targets: While the activities of analogs are known, the specific molecular targets of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid need to be identified through techniques such as target fishing and chemoproteomics.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxy and carboxylic acid groups, as well as the substitution pattern on the phenyl rings, will be crucial for optimizing potency and selectivity.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies are necessary to assess the drug-like properties of lead compounds.

References

  • A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs - Benchchem.
  • Applications of 3-(3,5-Dichlorophenyl)
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% Purity, C14H10Cl2O3, 10 grams.
  • CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease - PMC - PubMed Central.
  • United States P
  • Biological Activity Antibacterial - Dr.
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.
  • Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) - EPA.
  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem.
  • CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
  • Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | P
  • Current Approaches and Tools Used in Drug Development against Parkinson's Disease.
  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile - MDPI.
  • Benzoic acid, (3,5-dichlorophenyl)methyl ester - the NIST WebBook.
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid - Sigma-Aldrich.
  • Chronopharmacokinetics of 5-methoxypsoralen - PubMed.
  • 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem.

Sources

Investigating the Therapeutic Potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid: A Preclinical Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a novel small molecule with therapeutic potential. Drawing upon structure-activity relationships of analogous dichlorophenyl and benzoic acid derivatives, we hypothesize that this compound may exhibit significant anticancer, anti-inflammatory, and neuroprotective properties. This document outlines a strategic, multi-faceted approach to elucidate its pharmacological profile, commencing with a proposed synthetic route and progressing through a cascade of in vitro and in vivo evaluations. Detailed, self-validating experimental protocols are provided for each stage of the investigation, designed to rigorously assess the compound's efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics from the laboratory to clinical consideration.

Introduction: Rationale for Investigation

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. The substitution pattern on both phenyl rings plays a critical role in determining the specific biological target and potency. Derivatives of dichlorophenyl benzoic acid have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1] The presence of dichlorophenyl moieties is a common feature in various compounds with known antimicrobial properties, often acting by disrupting cell membranes or inhibiting essential enzymes.[1] Furthermore, the 3,5-dichlorobenzoic acid core has been utilized as a key building block in the synthesis of Tafamidis, a transthyretin stabilizer for the treatment of amyloidosis, and in the development of novel hybrids with potential therapeutic applications in Alzheimer's disease.[2]

The subject of this guide, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, combines the dichlorinated phenyl ring, known for its potential bioactivity, with a methoxybenzoic acid moiety. The methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties. Based on these structural alerts and the activities of closely related analogs, we propose a preclinical investigation into the therapeutic potential of this compound across three key areas: oncology, inflammation, and neurodegenerative disease.

Synthesis and Characterization

A plausible and efficient method for the synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, making it ideal for constructing the biphenyl core of the target molecule.[3][4][5][6][7]

Proposed Synthetic Pathway

The synthesis would involve the coupling of 3-bromo-5-methoxybenzoic acid with 3,5-dichlorophenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3_bromo_5_methoxybenzoic_acid 3-bromo-5-methoxybenzoic acid target_compound 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid 3_bromo_5_methoxybenzoic_acid->target_compound Suzuki Coupling 3_5_dichlorophenylboronic_acid 3,5-dichlorophenylboronic acid 3_5_dichlorophenylboronic_acid->target_compound Pd_catalyst Pd(PPh3)4 Pd_catalyst->target_compound Base Na2CO3 Base->target_compound Solvent DME/H2O Solvent->target_compound

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Step-by-Step Synthesis Protocol
  • To a reaction vessel, add 3-bromo-5-methoxybenzoic acid (1 equivalent), 3,5-dichlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a suitable solvent system, for instance, a mixture of dimethoxyethane (DME) and water.

  • Add an aqueous solution of a base, such as sodium carbonate (2 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Characterization

The synthesized 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.
Melting Point Analysis To determine the melting point range as an indicator of purity.

Investigational Area 1: Oncology

The presence of the dichlorophenyl group suggests a potential for anticancer activity.[1] A comprehensive in vitro screening is the first step to evaluate this hypothesis.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines representing various tumor types. The National Cancer Institute's NCI-60 panel or a similar diverse collection is recommended.[2][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT/XTT Addition: After the incubation period, add the MTT or XTT reagent to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

G Start Start Seed_Cells Seed_Cells Start->Seed_Cells Day 1 End End Treat_Cells Treat_Cells Seed_Cells->Treat_Cells Day 2 Incubate Incubate Treat_Cells->Incubate 48-72h Add_MTT_XTT Add_MTT_XTT Incubate->Add_MTT_XTT Day 4/5 Incubate_2 Incubate_2 Add_MTT_XTT->Incubate_2 2-4h Read_Absorbance Read_Absorbance Incubate_2->Read_Absorbance Analyze_Data Analyze_Data Read_Absorbance->Analyze_Data Analyze_Data->End

Caption: Workflow for MTT/XTT cytotoxicity assay.

Investigational Area 2: Inflammation

Given the anti-inflammatory properties of some benzoic acid derivatives, it is prudent to investigate the potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in modulating inflammatory responses.

In Vitro Anti-inflammatory Activity

A key initiating step in many inflammatory responses is the production of pro-inflammatory cytokines by immune cells. An in vitro assay using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) can be employed.[13][14][15][16][17]

  • Cell Culture: Culture PBMCs or macrophages in a suitable medium.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Determine the inhibitory effect of the compound on cytokine production.

In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[18][19][20][21][22]

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Investigational Area 3: Neuroprotection

The structural similarity of the parent compound, 3,5-dichlorobenzoic acid, to intermediates used in the synthesis of potential Alzheimer's disease therapeutics warrants an investigation into the neuroprotective potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.[2] A key pathological hallmark of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides.[23]

In Vitro Amyloid-Beta Aggregation Inhibition

A cell-free in vitro assay can be used to determine if the compound can directly inhibit the aggregation of Aβ peptides.[1][23][24][25][26]

  • Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ₄₂) in a suitable buffer.

  • Incubation: Incubate the Aβ peptide solution in the presence and absence of various concentrations of the test compound at 37°C with gentle agitation.

  • ThT Fluorescence Measurement: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T (ThT). Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm). An increase in ThT fluorescence indicates the formation of amyloid fibrils.

  • Data Analysis: Determine the extent to which the compound inhibits Aβ aggregation compared to the control.

In Vivo Neuroprotective Efficacy in a Model of Alzheimer's Disease

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations, such as the APP/PS1 mouse model, are valuable tools for evaluating potential therapeutics. These mice develop age-dependent amyloid plaque pathology and cognitive deficits.[27][28][29][30][31]

  • Animal Model: Use aged APP/PS1 transgenic mice and wild-type littermates as controls.

  • Chronic Treatment: Administer the test compound to the mice daily for an extended period (e.g., 3-6 months) via an appropriate route (e.g., oral gavage).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze or novel object recognition test.

  • Histopathological Analysis: At the end of the treatment period, sacrifice the animals and collect the brains for histopathological analysis.

  • Amyloid Plaque Quantification: Stain brain sections with antibodies against Aβ to visualize and quantify the amyloid plaque burden.

  • Biochemical Analysis: Measure the levels of soluble and insoluble Aβ in brain homogenates using ELISA.

  • Data Analysis: Compare the cognitive performance and pathological markers between the treated and vehicle control groups.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (MTT/XTT Assay) Paw_edema Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema) Cytotoxicity->Paw_edema Promising Anticancer Activity Anti_inflammatory Anti-inflammatory Assay (LPS-induced Cytokine Release) Anti_inflammatory->Paw_edema Significant Cytokine Inhibition Abeta_inhibition Aβ Aggregation Inhibition (ThT Assay) AD_model Neuroprotective Efficacy (APP/PS1 Mouse Model) Abeta_inhibition->AD_model Potent Aβ Aggregation Inhibition

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive preclinical development plan to investigate the therapeutic potential of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. By systematically evaluating its anticancer, anti-inflammatory, and neuroprotective properties through a series of validated in vitro and in vivo assays, a clear understanding of its pharmacological profile can be established. Positive outcomes from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicology studies, ultimately paving the way for potential clinical trials. The modular nature of this guide allows for a focused investigation into the most promising therapeutic area that emerges from the initial screening phases.

References

  • Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs. BenchChem.
  • American Chemical Society. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
  • BenchChem. (2025). Applications of 3-(3,5-Dichlorophenyl)
  • El-Sayed, M., et al. (2015). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Gouras, G. K., et al. (2009). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. Proceedings of the National Academy of Sciences, 106(40), 17053-17058.
  • ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(4), 248-252.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Sharma, S. V., et al. (2014). Cancer cell lines for drug discovery and development. Cancer Research, 74(9), 2377-2382.
  • Biospective. (n.d.). Amyloid-β Transgenic Mouse Models. Retrieved from [Link]

  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Prime Scholars. (n.d.). Cancer Cell Lines: Essential Tools in Cancer Research and Drug De. Retrieved from [Link]

  • ResearchGate. (2021). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Retrieved from [Link]

  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Ghavimi, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 292-298.
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147.
  • ResearchGate. (2021). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Broad Institute. (n.d.). Cancer Cell Line Encyclopedia (CCLE). Retrieved from [Link]

  • Porquet, D., et al. (2013). Characterization of the APP/PS1 mouse model of Alzheimer's disease in senescence accelerated background. Journal of Alzheimer's Disease, 37(3), 549-561.
  • Martin, A. J. (n.d.). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
  • YouTube. (2023, March 31). Animal models of Alzheimer's disease explained! [Video]. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ALZFORUM. (n.d.). APPPS1. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (2022). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au, 2(6), 576-586.
  • PNAS. (2008). Alzheimer's disease-like pathological features in transgenic mice expressing the APP intracellular domain. Proceedings of the National Academy of Sciences, 105(36), 13664-13669.
  • ACS Medicinal Chemistry Letters. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. ACS Medicinal Chemistry Letters, 13(11), 1734-1740.
  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • Abraham, D. J., et al. (1985). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and. Journal of Medicinal Chemistry, 28(12), 1859-1868.
  • Lin, H., et al. (2023). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 21(1), 134-139.
  • Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.

Sources

The 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide focuses on the 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid core, a structure with significant potential for the development of novel therapeutics. We will explore its synthesis, delve into its potential as an anticancer agent, and provide detailed, field-proven protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support the exploration of this promising chemical scaffold.

Introduction: The Biphenyl Carboxylic Acid Motif in Drug Discovery

Biphenyl derivatives are integral to modern medicinal chemistry, with applications ranging from anti-inflammatory to antihypertensive and anticancer agents. Their rigid, yet conformationally flexible, nature allows for precise interactions with biological targets. The substitution pattern on the biphenyl rings is a critical determinant of biological activity, offering a rich canvas for structure-activity relationship (SAR) studies. The 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid scaffold combines several key features: a dichlorinated phenyl ring, a methoxy group, and a carboxylic acid. The dichloro substitution can enhance binding affinity and metabolic stability, while the methoxy and carboxylic acid groups provide opportunities for hydrogen bonding and salt formation, crucial for pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold

The most direct and versatile method for the synthesis of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Starting Materials

The key starting materials for this synthesis are commercially available:

  • 3-Bromo-5-methoxybenzoic acid [1][2][3][4][5]

  • (3,5-Dichlorophenyl)boronic acid [6][7][8][9][10]

Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the synthesis of the title compound and its analogs.

Materials:

  • 3-Bromo-5-methoxybenzoic acid (1.0 eq)

  • (3,5-Dichlorophenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromo-5-methoxybenzoic acid, (3,5-dichlorophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.

  • Base: Potassium carbonate is a crucial component, as it facilitates the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is essential for dissolving both the organic reactants and the inorganic base. Degassing the solvents is critical to prevent the oxidation of the palladium catalyst.

G cluster_synthesis Suzuki-Miyaura Coupling Workflow Reactants 3-Bromo-5-methoxybenzoic Acid + (3,5-Dichlorophenyl)boronic Acid Reaction Reaction at 80-90°C Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane / Water Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid Purification->Product

Caption: Workflow for the synthesis of the core scaffold.

Biological Activity and Therapeutic Potential

While direct biological data for 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid is limited in publicly available literature, the broader class of dichlorobiphenyl compounds has shown promise, particularly as anticancer agents. The mechanism of action for some polychlorinated biphenyls involves the induction of apoptosis.

Anticancer Activity

The 3,5-dichloro substitution pattern is a recurring motif in compounds with demonstrated anticancer activity. It is hypothesized that this substitution pattern contributes to favorable interactions with hydrophobic pockets in target proteins. The presence of the carboxylic acid and methoxy groups provides opportunities for further derivatization to optimize potency and selectivity.

Potential Molecular Targets and Signaling Pathways

Based on studies of related compounds, derivatives of this scaffold may exert their anticancer effects through the induction of apoptosis via the mitochondrial pathway. Key proteins involved in this pathway that could be modulated include:

  • Bcl-2 family proteins: These proteins are critical regulators of apoptosis. A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members can trigger cell death.

  • Caspases: These are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.

  • Cytochrome c: Its release from the mitochondria into the cytoplasm is a key event in the intrinsic apoptotic pathway, leading to the activation of caspase-9.

G cluster_pathway Hypothesized Apoptotic Pathway Compound 3-(3,5-Dichlorophenyl)-5- methoxybenzoic Acid Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Bcl2 Bcl-2 Family (e.g., Bcl-xL attenuation) Mitochondria->Bcl2 Modulates CytC Cytochrome c Release Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized mitochondrial apoptotic pathway.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid and its derivatives, a series of in vitro assays are recommended.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[2][3][4][10]

Long-Term Survival Assessment: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to undergo unlimited division to form a colony, providing a measure of long-term cell survival.[1][6][7][8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates or petri dishes

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Treat cells with the test compound for a specified duration.

  • Harvest the cells and plate a known number of viable cells into 6-well plates.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with the fixation solution.

  • Stain the colonies with crystal violet solution.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and the surviving fraction for each treatment group.

Investigation of Apoptosis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis markers.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-xL, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities, normalizing to a loading control like β-actin.[5][11]

Structure-Activity Relationship (SAR) and Future Directions

The 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid scaffold offers multiple points for chemical modification to explore SAR and optimize biological activity.

Table 1: Potential Modifications for SAR Studies

Position of ModificationProposed ModificationRationale
Carboxylic AcidEsterification, AmidationTo improve cell permeability and modulate pharmacokinetic properties.
Methoxy GroupDemethylation, AlkylationTo investigate the importance of the methoxy group for activity and explore the effect of steric bulk.
Biphenyl LinkageIntroduction of linkers (e.g., amide, ether)To alter the conformational flexibility of the molecule.
Dichlorophenyl RingVariation of halogen substitutionTo probe the influence of the electronic and steric properties of the substituents on activity.

Conclusion

The 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid core represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthesis is readily achievable through established methodologies like the Suzuki-Miyaura coupling. The evaluation of its biological activity, guided by the detailed protocols provided in this guide, will enable a thorough investigation of its potential. Future SAR studies, focusing on systematic modifications of the core structure, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

References

  • (3,5-Dichlorophenyl)boronic acid, 98% - Manufacturers & suppliers with worldwide shipping. [Link]

  • Buy 3,5-Dichlorophenylboronic acid, pinacol ester - Boron Molecular. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? [Link]

  • Clonogenic Assay - Bio-protocol. [Link]

  • Western blot analysis of biochemical markers for apoptosis induction... | Download Scientific Diagram - ResearchGate. [Link]

  • Clonogenic Assay: Adherent Cells - PMC - NIH. [Link]

  • Clonogenic Assay - Creative Bioarray. [Link]

  • Clonogenic Assay - Axion BioSystems. [Link]

  • Clonogenic Assay (2021) | PDF | Regression Analysis - Scribd. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Challenge of Polychlorinated Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact on the pharmaceutical industry is immense, where it is frequently the method of choice for constructing the biaryl motifs central to many active pharmaceutical ingredients (APIs).[3][4] Biaryl carboxylic acids, in particular, are a privileged class of compounds, with the rigid biaryl core providing a well-defined three-dimensional structure for molecular recognition and the carboxylic acid serving as a versatile synthetic handle.[5]

This guide focuses on a specific, synthetically challenging substrate: 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid . This molecule presents a unique opportunity for late-stage functionalization. It already contains a biaryl backbone but features two unactivated C-Cl bonds on the terminal phenyl ring. The primary challenge lies in the selective coupling of one or both of these positions to introduce further molecular complexity. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high strength of the C-Cl bond, necessitating highly active catalyst systems.[6][7]

This document provides a deep dive into the mechanistic principles, strategic considerations, and detailed experimental protocols required to successfully employ 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in Suzuki-Miyaura coupling reactions, enabling the synthesis of novel, complex biaryl structures for drug discovery and materials science.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational protocol design and troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar¹-Pd(II)(Ar²)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product arx Ar¹-X arx->pd0 boronic Ar²-B(OR)₂ boronate [Ar²-B(OR)₂(OH)]⁻ boronic->boronate Activation base Base (e.g., OH⁻) base->boronic boronate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (Ar-X) of the electrophile.[9] This is often the rate-limiting step, especially for robust C-Cl bonds, and requires an electron-rich palladium center to facilitate the reaction.[7]

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center, displacing the halide. The base plays a crucial role here, reacting with the boronic acid (or ester) to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which accelerates the transmetalation step.[10][11]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8] Bulky ligands on the palladium center can promote this final step.[1]

Core Directive: Catalyst System and Condition Selection

The successful coupling of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid hinges on selecting a catalyst system potent enough to cleave the C-Cl bond efficiently. Given the two equivalent reactive sites, achieving mono-arylation versus di-arylation is controlled primarily by stoichiometry, though statistical mixtures are common.

The Palladium Source: Precatalysts vs. In Situ Generation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern drug discovery often employs well-defined precatalysts . These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Buchwald precatalysts, for example, are designed for high activity and reproducibility.

The Ligand: The Key to Unlocking Aryl Chloride Reactivity

The choice of phosphine ligand is the most critical parameter for coupling unactivated aryl chlorides.[12] The catalyst's activity is governed by the ligand's steric and electronic properties.[13] For challenging substrates like aryl chlorides, bulky, electron-rich monodentate biaryl phosphine ligands (Buchwald-type ligands) are the gold standard.[14][15] They promote both the oxidative addition and reductive elimination steps and help stabilize the catalytically active monoligated palladium species.[16]

Ligand Common Name Key Characteristics & Applications Ref.

XPhosHighly versatile and effective for a broad range of substrates, including sterically hindered and unactivated aryl chlorides.[12][17]

SPhosExhibits exceptional reactivity and stability, often providing high turnover numbers for aryl chloride couplings.[17]

RuPhosOften used for challenging C-N couplings but also shows excellent activity in Suzuki-Miyaura reactions with heteroaryl chlorides.[12]

tBuXPhosAn alternative to XPhos, sometimes offering improved performance for specific substrate classes, including C-O bond formation.[15]
The Base and Solvent System

The base is not merely a spectator; its choice can dramatically affect yield and reaction rate.[18]

  • Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) is a robust, widely applicable choice. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also common. The base must be strong enough to facilitate the formation of the boronate "ate" complex but not so harsh as to cause decomposition of the starting materials or product.[19]

  • Solvents: Anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are standard. Often, a small amount of water is added to help dissolve the inorganic base and facilitate the hydrolysis of any in-situ formed boronate esters.[6]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the standard laboratory workflow for setting up, monitoring, and working up a Suzuki-Miyaura reaction.

Workflow start Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup Weigh reagents reaction Heating & Stirring (e.g., 80-100 °C) setup->reaction Add solvent, degas monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor Take aliquots monitor->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitor->workup If complete purify Purification (Column Chromatography) workup->purify Dry & concentrate char Characterization (NMR, MS) purify->char end Pure Product char->end

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Optimized Protocol for Mono-Arylation

This protocol provides a robust starting point for the selective mono-coupling of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid with a representative boronic acid. Optimization may be required for different coupling partners.

Reagents & Materials:

  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (1.0 eq)

  • Arylboronic Acid (1.1 - 1.2 eq)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), sparged with N₂ or Ar for 30 min

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert atmosphere supply (N₂ or Ar)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (e.g., 297 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (e.g., 425 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (e.g., 8.5 mg, 0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the reaction vessel. If not in a glovebox, evacuate and backfill the vessel with an inert gas (e.g., N₂ or Ar). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for the specified time (typically 4-24 hours).[12]

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.[20]

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Acidification & Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product. The product should move into the organic layer. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[21]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficiently active ligand/catalyst system; Low reaction temperature.Ensure all reagents and solvents are properly degassed. Switch to a more active ligand (e.g., from SPhos to XPhos) or a precatalyst. Increase the reaction temperature (e.g., to 110-120 °C).
Formation of Homocoupled Boronic Acid Product Presence of oxygen in the reaction; Pd(II) species present at the start.Improve degassing procedure. Use a Pd(0) source or a precatalyst that reduces cleanly. Ensure the reaction is run under a strict inert atmosphere.[8]
Protodeborylation (Boronic acid replaced by -H) Excess water or base; Prolonged reaction time at high temperature.Reduce the amount of water in the solvent system. Use a milder base (e.g., K₂CO₃) or screen different bases. Try to reduce reaction time by increasing catalyst loading slightly.[8]
Protodechlorination (Aryl chloride replaced by -H) Side reaction promoted by some catalyst systems or impurities.Screen different ligands. Ensure the boronic acid is of high purity.
Formation of Di-substituted Product Stoichiometry of boronic acid is too high; High reactivity of the mono-coupled intermediate.Reduce the equivalents of boronic acid to 1.0-1.05 eq. Run the reaction to partial conversion of the starting material to maximize mono-product yield and re-isolate the starting material.

References

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Publishing.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • The Ascent of Biaryl Carboxylic Acids: A Journey of Discovery and Synthesis. Benchchem.
  • Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Technical Support Center: Suzuki Coupling for Complex Molecule Synthesis. Benchchem.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH.
  • Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.
  • Examples of biaryl structure applications. ResearchGate.
  • A Technical Guide to 3,5-Dichlorobenzoic Acid: Commercial Availability, Synthesis, and Applications. Benchchem.
  • Applications of 3-(3,5-Dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis. Benchchem.
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. Sigma-Aldrich.
  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Google Patents.
  • Method for synthesizing 3,5-dichlorobenzoic acid. Eureka | Patsnap.

Sources

Development of cholinesterase inhibitors using 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of Cholinesterase Inhibitors Based on the 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid Scaffold

Introduction: The Rationale for a Novel Cholinesterase Inhibitor Scaffold

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and language ability.[1] A key pathological hallmark of AD is a deficit in the cholinergic system, which is crucial for learning and memory processes.[2][3] The cholinergic hypothesis posits that the reduction in the neurotransmitter acetylcholine (ACh) is a primary cause of these cognitive impairments.[1] A major therapeutic strategy to combat this is to increase the levels of ACh in the brain by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4] Cholinesterase inhibitors (ChEIs) are the predominant class of drugs approved for the symptomatic treatment of mild-to-moderate AD.[1][2]

While existing drugs like donepezil and rivastigmine are beneficial, their efficacy is limited, and they can cause adverse side effects.[1] This necessitates the development of novel ChEIs with improved potency, selectivity, and potentially multi-target activity, such as inhibiting the AChE-induced aggregation of amyloid-beta (Aβ) plaques.[2][4][5] Benzoic acid derivatives have emerged as a promising class of compounds in this pursuit, with various analogs demonstrating significant AChE inhibitory activity.[6][7]

This guide focuses on 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid , a biphenyl carboxylic acid, as a foundational scaffold for developing new ChEIs. Its structure combines the key features of a benzoic acid core, which can interact with the enzyme's active site, with a dichlorophenyl moiety that can be tailored to enhance binding affinity and selectivity.[8][9] We present a comprehensive workflow, from initial in silico evaluation and synthesis to detailed in vitro enzymatic characterization and structure-activity relationship (SAR) analysis.

Part 1: In Silico Evaluation and Lead Compound Synthesis

Before committing to chemical synthesis, computational methods provide an economical and rapid assessment of a compound's potential.[10] Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target protein, offering crucial insights into potential interactions.[11]

Protocol 1: Molecular Docking of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid with Acetylcholinesterase

Objective: To predict the binding mode and estimate the binding affinity of the lead compound within the active site of human AChE.

Rationale: The AChE active site is a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.[11] Effective inhibitors often interact with both sites.[2] This protocol uses AutoDock Vina, a widely used docking program, to model these interactions.[12]

Materials:

  • Protein Structure: Human AChE crystal structure (e.g., PDB ID: 4EY6) obtained from the Protein Data Bank.[10]

  • Ligand Structure: 3D structure of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, generated and energy-minimized using chemical drawing software (e.g., ChemDraw, Avogadro).

  • Software:

    • PyMOL or similar for protein preparation.

    • AutoDock Tools for preparing protein and ligand files.

    • AutoDock Vina for performing the docking simulation.[12]

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the PDB file (e.g., 4EY6).

    • Using PyMOL, remove water molecules, co-crystallized ligands (e.g., galantamine), and any non-essential heteroatoms from the structure.[12]

    • Save the cleaned protein structure as a new PDB file.

  • Ligand Preparation:

    • Draw the 2D structure of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid and convert it to a 3D structure.

    • Perform energy minimization using a force field like MMFF94.

    • Save the structure in a suitable format (e.g., MOL2 or PDB).

  • Docking with AutoDock Vina:

    • Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the protein.

    • Define the docking grid box to encompass the entire active site gorge, including both the CAS (containing key residues like Trp86, Tyr337) and PAS (containing residues like Tyr72, Tyr124).[10][11]

    • Prepare the ligand by detecting rotatable bonds.

    • Run the AutoDock Vina simulation. The program will generate several binding poses ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a higher predicted affinity.[10]

  • Analysis of Results:

    • Visualize the top-ranked docking poses in PyMOL.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the AChE active site.[13] For this scaffold, one would anticipate potential π-π stacking between the phenyl rings and aromatic residues like Trp86 or Tyr337, and hydrogen bonding involving the carboxylic acid group.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Download AChE Structure (e.g., PDB: 4EY6) Clean Remove Water & Ligands (PyMOL) PDB->Clean ADT Prepare Protein & Ligand (AutoDock Tools) Clean->ADT Ligand Generate 3D Ligand Structure & Energy Minimize Ligand->ADT Grid Define Grid Box (CAS & PAS) ADT->Grid Vina Run Docking Simulation (AutoDock Vina) Grid->Vina Visualize Visualize Poses (PyMOL) Vina->Visualize Analyze Analyze Interactions (H-bonds, π-π stacking) Visualize->Analyze

Figure 1: Workflow for in silico molecular docking.

Proposed Synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

While this compound is commercially available, understanding its synthesis is crucial for creating derivatives.[14][15] A plausible and efficient method is the Suzuki coupling reaction, a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids.

Reaction Scheme:

(3-Bromo-5-methoxybenzoic acid) + (3,5-Dichlorophenylboronic acid) --[Pd Catalyst, Base]--> 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Rationale: This cross-coupling reaction is chosen for its high functional group tolerance and generally good yields. Palladium catalysts, such as Pd(PPh₃)₄, are standard for this transformation. A base (e.g., Na₂CO₃ or K₃PO₄) is required to activate the boronic acid.

Part 2: In Vitro Enzymatic Characterization

Following promising in silico results, the next critical phase is to determine the compound's actual inhibitory activity against the target enzyme through in vitro assays.

Protocol 2: Determination of IC₅₀ using the Ellman Method

Objective: To quantify the concentration of the test compound required to inhibit 50% of AChE activity (IC₅₀).

Rationale: The Ellman assay is a robust and widely used colorimetric method for measuring AChE activity.[16][17] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[17][18] The rate of color formation is directly proportional to AChE activity.

Materials:

  • Enzyme: Purified human recombinant AChE or AChE from electric eel (Electrophorus electricus).[17]

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Test Compound: 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control: A known AChE inhibitor like Donepezil or Galantamine.[3][19]

  • Equipment: 96-well microplate reader, multichannel pipettor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • AChE Solution: Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer.[18]

    • ATCh Solution (10 mM): Prepare fresh daily in deionized water.[18]

    • DTNB Solution (3 mM): Prepare in phosphate buffer and protect from light.[18]

    • Test Compound Dilutions: Perform a serial dilution of the stock solution in phosphate buffer to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • Layout: Designate wells for blanks (buffer only), negative controls (enzyme, no inhibitor), positive controls (enzyme + known inhibitor), and test compound concentrations.

    • Pre-incubation: In each well (except blanks), add 20 µL of AChE solution. Then, add 20 µL of either the test compound dilution, positive control, or buffer (for the negative control).

    • Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]

    • Reaction Initiation: To all wells, add 20 µL of ATCh solution and 120 µL of DTNB solution.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[18]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).[19]

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis Reagents Prepare Reagents: AChE, DTNB, ATCh Preinc Add AChE + Inhibitor (Incubate 15 min @ 37°C) Reagents->Preinc Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Preinc Init Initiate Reaction: Add ATCh + DTNB Preinc->Init Read Kinetic Reading: Absorbance @ 412 nm Init->Read CalcRate Calculate Reaction Rate (ΔAbs/min) Read->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib Plot Plot % Inhibition vs. [Log Inhibitor] CalcInhib->Plot IC50 Determine IC50 Value (Sigmoidal Fit) Plot->IC50

Figure 2: Experimental workflow for IC₅₀ determination.

Protocol 3: Kinetic Analysis of Inhibition Mechanism

Objective: To determine the mode of AChE inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Rationale: Understanding the inhibition mechanism is vital for drug design. It reveals whether the inhibitor binds to the enzyme's active site (competitive), an allosteric site (non-competitive), or only to the enzyme-substrate complex (uncompetitive).[20] This is determined by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[21]

Step-by-Step Methodology:

  • Experimental Setup:

    • Perform the Ellman assay as described in Protocol 2.

    • Instead of a single substrate concentration, use a range of ATCh concentrations (e.g., 5-6 concentrations bracketing the known Kₘ value of AChE for ATCh).

    • Repeat this for several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Data Collection:

    • For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the reciprocal values for velocity (1/V₀) and substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for each inhibitor concentration. This will generate a series of lines.

    • Interpret the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).[22]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).[21]

      • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).[20]

      • Mixed Inhibition: Lines intersect in the second quadrant (off-axis) (both Vₘₐₓ and Kₘ are affected).[23]

Hypothetical Data Summary

The following table presents hypothetical results for a series of derivatives based on the lead scaffold, illustrating how data would be structured for SAR analysis.

Compound IDR1 SubstituentR2 SubstituentAChE IC₅₀ (µM)Inhibition Type
Lead-01 -OCH₃-Cl1.25Mixed
Deriv-02 -OH-Cl0.85Competitive
Deriv-03 -OCH₃-F2.10Mixed
Deriv-04 -OCH₃-H5.60Mixed
Deriv-05 -OEt-Cl1.15Mixed

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The IC₅₀ and kinetic data from the initial assays form the basis for a rational, SAR-guided optimization campaign.[8][9] The goal is to synthesize and test analogs of the lead compound to improve potency and selectivity.

Key Structural Insights and Optimization Strategies:

  • The Carboxylic Acid Group: This group is likely a key pharmacophore, forming hydrogen bonds within the CAS. Esterification or conversion to an amide would likely reduce or abolish activity and can serve as a negative control to validate this hypothesis.

  • The Methoxy Group (-OCH₃): The position and nature of this group can influence both electronic properties and steric fit.

    • Hypothesis: Converting the methoxy to a hydroxyl group (-OH) could introduce a new hydrogen bond donor, potentially increasing affinity (as suggested by hypothetical data for Deriv-02).[8]

    • Strategy: Synthesize analogs where the methoxy group is replaced with -OH, -OEt, or other small alkoxy groups to probe this pocket.

  • The Dichlorophenyl Ring: The two chlorine atoms provide lipophilicity and specific electronic properties that influence binding, likely in a hydrophobic region of the active site gorge.

    • Hypothesis: The presence and position of halogens are critical. Removing them (Deriv-04) may decrease potency due to loss of key hydrophobic interactions. Changing them to fluorine (Deriv-03) might alter electronic interactions without significantly changing size, but could also impact potency.[8]

    • Strategy: Synthesize analogs with different halogen patterns (e.g., 3,4-dichloro, 4-chloro) or other lipophilic groups (e.g., -CF₃, -CH₃) to map the hydrophobic pocket.

G cluster_r1 Modification at R1 (-OCH₃) cluster_r2 Modification at R2 (-Cl) Lead Lead Compound 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid IC₅₀ = 1.25 µM R1_OH Deriv-02 (-OH) Increased Potency New H-bond? Lead->R1_OH Hypothesis: Introduce H-bond donor R1_OEt Deriv-05 (-OEt) Similar Potency Steric tolerance? Lead->R1_OEt Probe steric bulk R2_F Deriv-03 (-F) Decreased Potency Electronics matter Lead->R2_F Probe electronics R2_H Deriv-04 (-H) Greatly Decreased Potency Lipophilicity is key Lead->R2_H Probe hydrophobic interaction

Sources

HPLC analysis protocol for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic HPLC-UV Analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. Developed for researchers, scientists, and drug development professionals, this protocol emphasizes the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. The method utilizes reversed-phase chromatography with a C18 stationary phase and UV detection, providing a reliable, efficient, and self-validating system for purity assessment and quantification in various sample matrices.

Principle of the Method: A Rationale-Driven Approach

The accurate quantification of acidic aromatic compounds like 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid by reversed-phase HPLC is critically dependent on controlling the analyte's ionization state.[1] Reversed-phase chromatography separates compounds based on their hydrophobicity; analytes are retained on a non-polar stationary phase and eluted by a polar mobile phase.[2] For ionizable molecules, the charge state significantly impacts hydrophobicity and, consequently, chromatographic retention and peak shape.

The subject compound is a carboxylic acid. In solution, it exists in equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic form (R-COO⁻). The anionic form is significantly more polar and will have little to no retention on a non-polar C18 column, often resulting in poor peak shape (fronting) and an unstable retention time.[3]

To ensure reproducible and robust analysis, the mobile phase pH must be sufficiently acidic to suppress this ionization, shifting the equilibrium almost entirely to the neutral, more hydrophobic form. A widely accepted rule is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][3] While the exact pKa of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is not readily published, the pKa of the parent benzoic acid is approximately 4.2. The presence of electron-withdrawing chloro groups is expected to lower this pKa. Therefore, a mobile phase pH of ~2.5-3.0 is selected to guarantee the analyte remains in its non-ionized state, promoting optimal retention and symmetrical peak shape on the C18 column.[4] This is achieved by the addition of a small percentage of an acid, such as formic or phosphoric acid, to the mobile phase.[5]

Materials and Methodology

Equipment and Consumables
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Chemicals and Reagents
  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q®.

  • Phosphoric Acid (H₃PO₄), ACS grade or higher.

  • Methanol, HPLC grade (for cleaning).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3)[6][7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
(Optimized Ratio, e.g., 60:40)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time Approximately 10 minutes (ensure elution of all components)

Detailed Experimental Protocols

Mobile Phase Preparation (1 L of 60:40 ACN:Aqueous)
  • Aqueous Component: Add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water in a 1 L flask. Mix thoroughly. This creates a 0.1% (v/v) phosphoric acid solution with a pH of approximately 2.5.

  • Mixing: In a separate 1 L flask, carefully measure and combine 600 mL of acetonitrile and 400 mL of the 0.1% phosphoric acid solution.

  • Degassing: Degas the final mobile phase mixture for 15-20 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard (100 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase. This solution will be used for system suitability and quantification.[8]

Sample Preparation
  • Accurately weigh an amount of the sample material expected to contain approximately 10 mg of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10-15 minutes to dissolve the analyte.

  • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates that could damage the column.[9]

System Suitability Testing (SST): A Self-Validating System

Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST).[10] The SST ensures that the system is operating within acceptable parameters to generate reliable and reproducible results.[11]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Inject the working standard solution (100 µg/mL) six consecutive times.

  • Evaluate the resulting chromatograms against the acceptance criteria defined in the table below, which are based on standard United States Pharmacopeia (USP) guidelines.[12][13]

SST Acceptance Criteria
ParameterAcceptance CriterionRationale
Precision (%RSD) Relative Standard Deviation (RSD) ≤ 2.0%[12]Ensures the repeatability of the system (pump, injector, and detector).
Tailing Factor (T) T ≤ 2.0[12]Measures peak symmetry; high tailing can indicate secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Retention Time (RT) Consistent RT (typically ± 2% variation)Indicates the stability of the pump flow rate and mobile phase composition.

If all SST criteria are met, the system is deemed suitable for sample analysis. If not, troubleshooting is required before proceeding.

// Connections A -> D; B -> E; C -> H; D -> E; E -> F [label="SST Pass"]; F -> G; G -> H; H -> I; I -> J; J -> K; E -> L [label="SST Fail", style=dashed, color="#EA4335"]; L [label="Troubleshoot\nSystem", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L -> D [style=dashed, color="#EA4335"]; }

Caption: HPLC analysis workflow from preparation to final report.

Data Analysis and Calculations

The concentration or purity of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in the sample can be calculated using the peak area from the chromatograms. An external standard method is typically employed.

Calculation of Concentration (µg/mL):

Concentration_Sample = (Area_Sample / Area_Standard) * Concentration_Standard

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area of the analyte from the working standard injections.

  • Concentration_Standard: Known concentration of the working standard (e.g., 100 µg/mL).

G cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) Anionic (R-COO-) Deprotonated (Anionic) Highly Polar Result_High Poor Retention Bad Peak Shape Anionic (R-COO-)->Result_High Dominant Species Neutral (R-COOH) Protonated (Neutral) More Hydrophobic Result_Low Good Retention Symmetrical Peak Neutral (R-COOH)->Result_Low Dominant Species Equilibrium R-COOH <=> R-COO- + H+ Equilibrium->Anionic (R-COO-) Equilibrium shifts right at high pH Equilibrium->Neutral (R-COOH) Equilibrium shifts left at low pH

Caption: Effect of mobile phase pH on analyte ionization and retention.

References

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

  • Noda, S., et al. (2021). Figure 2(A) HPLC traces of benzoic acid analysis. Lane 1: Standard sample of... ResearchGate. Available from: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available from: [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]

  • U.S. Pharmacopeia. 〈621〉 CHROMATOGRAPHY. Available from: [Link]

  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Available from: [Link]

  • ResearchGate. (2017). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF. Available from: [Link]

  • PubChem. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2019). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Available from: [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Available from: [Link]

  • LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Available from: [Link]

  • YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2024. Available from: [Link]

  • PubMed Central. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Available from: [Link]

  • Oxford Academic. (2014). Validated Chromatographic Methods for Simultaneous Determination of Tolfenamic Acid and Its Major Impurities. Available from: [Link]

Sources

Application Note: A Validated Reversed-Phase C18 HPLC Method for the Quantitative Analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol using a standard C18 stationary phase. The methodology is grounded in fundamental chromatographic principles, ensuring reproducibility and accuracy. We detail the rationale behind method development choices, from mobile phase composition to detector settings. The protocol includes procedures for sample preparation, system suitability testing, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document serves as a complete technical resource for the implementation of this analytical method in a regulated or research environment.

Introduction and Analyte Properties

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is a biphenyl carboxylic acid derivative. Its structure, featuring a dichlorinated phenyl ring linked to a methoxy-substituted benzoic acid, suggests significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography. Accurate quantification of such molecules is critical in various stages of drug development, including purity assessment, stability studies, and quality control.

Analyte Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₀Cl₂O₃

  • Molecular Weight: 297.14 g/mol

  • Structure:

    
    
    
  • Key Functional Groups: Carboxylic acid, ether (methoxy), aromatic rings with chloro-substituents.

  • Predicted Properties: The presence of the carboxylic acid group (pKa similar to benzoic acid, ~4.2) makes the analyte's ionization state dependent on pH. The dichlorophenyl and biphenyl structure confers high hydrophobicity (high logP value), indicating strong retention on non-polar stationary phases like C18.

The primary goal of this method is to establish an isocratic HPLC protocol that provides a sharp, symmetrical peak for the analyte with a reasonable retention time, suitable for high-throughput analysis.

Method Development Rationale: The Science Behind the Protocol

The selection of chromatographic conditions is a deliberate process designed to exploit the analyte's physicochemical properties to achieve optimal separation.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column was chosen as the stationary phase. This is the most common and versatile reversed-phase support, offering high hydrophobicity and efficiency for separating non-polar to moderately polar compounds.[1] The hydrophobic interaction between the non-polar C18 alkyl chains and the hydrophobic biphenyl structure of the analyte is the primary mechanism of retention.[2] The use of a C18 column for analyzing similar dichlorophenyl-substituted acids has been shown to be effective.[3]

Mobile Phase Selection: Controlling Retention and Peak Shape

The mobile phase composition is the most critical factor in controlling retention in reversed-phase HPLC.[4]

  • Organic Modifier: Acetonitrile (ACN) was selected over methanol. ACN generally provides lower backpressure, has a better UV transparency cutoff, and can offer different selectivity compared to methanol.[2]

  • pH Control: The analyte is a carboxylic acid. At a pH above its pKa, it will be deprotonated (ionized) into its carboxylate form. This charged species is highly polar and will have very little retention on a C18 column, likely eluting near the void volume. To ensure consistent and adequate retention, the mobile phase pH must be controlled to keep the analyte in its neutral, protonated form. A mobile phase pH set at least 2 units below the analyte's pKa is recommended to fully suppress ionization.[5] Therefore, the aqueous component of the mobile phase is acidified to a pH of approximately 2.5 using phosphoric acid. This ensures the carboxylic acid remains protonated (R-COOH), maximizing its hydrophobicity and retention.

  • Buffer System: While phosphoric acid is effective, it is not volatile and thus not suitable for mass spectrometry (MS). For LC-MS applications, 0.1% formic acid can be used as a substitute to achieve a similar pH of ~2.8.[6]

Detailed Experimental Protocol

Required Materials and Equipment
  • Analyte: 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid reference standard (Purity ≥95%)[7]

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphoric acid (85%), analytical grade.

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.[4]

Solution Preparation

The protocol below outlines the preparation of 1 L of mobile phase. Adjust volumes as needed. It is crucial to measure the components separately before mixing to ensure accuracy.[8]

G cluster_aqueous Aqueous Component (A) cluster_organic Organic Component (B) cluster_final Final Preparation A1 Measure 300 mL of HPLC-grade water A2 Add 1.0 mL of Phosphoric Acid (85%) A1->A2 A3 Mix thoroughly to create 0.1% H₃PO₄ (aq) A2->A3 C1 Combine Aqueous (A) and Organic (B) components A3->C1 B1 Measure 700 mL of HPLC-grade Acetonitrile B1->C1 C2 Filter through 0.45 µm membrane filter C1->C2 C3 Degas for 15 minutes (e.g., via sonication) C2->C3 HPLC HPLC C3->HPLC Ready for use G cluster_core Core Validation Parameters cluster_precision Precision Levels cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity (Peak Purity) Validated Validated Method Specificity->Validated Linearity Linearity & Range (R² ≥ 0.999) Linearity->Validated Accuracy Accuracy (% Recovery) Accuracy->Validated Precision Precision (% RSD) Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate Intermediate->Validated LOQ Limit of Quantitation (S/N ≥ 10) LOQ->Validated Robustness Robustness (Small Variations) Robustness->Validated

Sources

Application Note: Quantitative Analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in Complex Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The quantitative determination of novel chemical entities in complex biological matrices, such as plasma or tissue homogenates, is a cornerstone of drug discovery and development. This application note presents a robust, sensitive, and selective method for the quantitative analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (DCMA), a compound of interest in pharmaceutical research. The inherent complexity and potential for matrix effects in biological samples necessitate a highly optimized analytical workflow.

Analyte of Interest: 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (DCMA)

  • Molecular Formula: C₁₄H₁₀Cl₂O₃

  • Molecular Weight: 301.14 g/mol

  • Chemical Nature: A substituted aromatic carboxylic acid. Its structure, containing a biphenyl backbone with chloro- and methoxy-substituents, suggests significant hydrophobicity. The carboxylic acid moiety provides an acidic handle, critical for designing extraction and detection strategies.[1][2]

The primary challenge in quantifying DCMA is its efficient extraction from protein-rich and chemically diverse matrices while minimizing ion suppression or enhancement during mass spectrometric detection. This protocol leverages the power of Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly selective and sensitive detection. The entire method has been developed and validated in accordance with principles outlined in regulatory guidelines to ensure data integrity and reliability.[3][4][5]

Method Rationale and Workflow Overview

The analytical strategy is built upon a logical sequence of steps designed to maximize recovery, selectivity, and sensitivity.

Core Principles:

  • Sample Preparation (Solid-Phase Extraction): The acidic nature of DCMA allows for a pH-adjusted, non-polar extraction mechanism. By acidifying the plasma sample, DCMA is protonated (neutralized), increasing its affinity for a reversed-phase SPE sorbent.[6] This approach is favored over anion exchange, which can suffer from interference by endogenous anions like phosphates and citrates present in biological fluids.[6] A polymeric SPE sorbent is chosen for its stability across a wide pH range and its high surface area, which provides excellent retention for hydrophobic compounds like DCMA.[6][7]

  • Chromatographic Separation (Reversed-Phase HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the technique of choice for separating small molecules based on their hydrophobicity.[8][9][10] A C18 stationary phase provides strong retention for the nonpolar DCMA. A gradient elution, starting with a high aqueous content and ramping up the organic solvent (acetonitrile or methanol), ensures that matrix components elute early while the analyte is retained and focused into a sharp peak.[11][12] The addition of a small amount of formic acid to the mobile phase maintains DCMA in its protonated form, leading to consistent retention and improved peak shape.

  • Detection (Tandem Mass Spectrometry): Electrospray ionization (ESI) is a soft ionization technique ideal for generating intact molecular ions from solution-phase analytes.[13][14] Given the acidic proton on the carboxylic acid group, DCMA can be readily detected in negative ion mode as the deprotonated molecule [M-H]⁻.[15] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity. A specific precursor ion (the molecular ion) is isolated and fragmented, and a unique product ion is monitored. This process virtually eliminates background noise and confirms the analyte's identity.

Overall Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample + IS Pretreat Acidify & Centrifuge Sample->Pretreat Add acid, vortex SPE Solid-Phase Extraction Pretreat->SPE Load supernatant Elute Elute & Evaporate SPE->Elute Elute with organic Recon Reconstitute Elute->Recon Dry down, add mobile phase Inject Inject into LC-MS/MS Recon->Inject LC HPLC Separation MS MS/MS Detection Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Results Calibrate->Quantify SPE_Protocol node_style_step node_style_step node_style_reagent node_style_reagent Condition 1. Condition Equilibrate 2. Equilibrate Load 3. Load Sample Wash1 4. Wash 1 Wash2 5. Wash 2 Elute 6. Elute Methanol 1 mL Methanol Methanol->Condition Water 1 mL Water Water->Equilibrate Sample Pre-treated Sample Sample->Load WashSol1 1 mL 5% Methanol/Water WashSol1->Wash1 WashSol2 1 mL 20% Methanol/Water WashSol2->Wash2 EluteSol 1 mL 90% Methanol/Water EluteSol->Elute

Caption: Step-by-step Solid-Phase Extraction protocol.

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (CS, QC, or unknown), add 25 µL of the IS working solution. Add 200 µL of 2% phosphoric acid in water. Vortex for 30 seconds, then centrifuge at 4000 x g for 5 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • SPE Cartridge Equilibration: Pass 1 mL of Type I water through the cartridge.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned cartridge.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar, water-soluble interferences.

  • Wash Step 2 (Less Polar Interferences): Wash with 1 mL of 20% methanol in water. This step is crucial for removing lipids and other matrix components that are less polar than the compounds removed in the first wash.

  • Analyte Elution: Elute DCMA and the IS with 1 mL of 90% methanol in water into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumental Conditions

Rationale for Parameter Selection:

  • Column Choice: A C18 column with a particle size ≤ 3 µm provides high efficiency and good peak shape for a hydrophobic molecule like DCMA.

  • Mobile Phase: Acetonitrile is often chosen over methanol as it can provide sharper peaks and lower backpressure. Formic acid is a common additive that aids in the protonation of analytes for positive ion mode or provides protons for negative ion mode, improving ESI efficiency. [11]* Ionization Mode: Negative ion mode is selected to deprotonate the carboxylic acid, which is typically a very stable and efficient process, leading to a strong [M-H]⁻ signal. [15]* MRM Transitions: The precursor ion is the molecular weight of the deprotonated molecule. The product ion is a stable fragment resulting from collision-induced dissociation (CID), often involving the loss of CO₂ or other characteristic fragments. The specific m/z values must be determined experimentally by infusing a pure standard of the analyte.

ParameterCondition
LC System High-Performance Liquid Chromatography System (e.g., Agilent 1290, Waters Acquity)
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 5 min, hold for 1 min, return to 20% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Thermo TSQ Altis)
Ionization Source Electrospray Ionization (ESI), Negative Mode
MRM Transition (DCMA) Q1: m/z 299.0 → Q3: m/z 255.0 (Hypothetical, corresponds to [M-H]⁻ → [M-H-CO₂]⁻)
MRM Transition (IS) Q1: m/z 305.0 → Q3: m/z 261.0 (Hypothetical for ¹³C₆-labeled IS)
Key MS Parameters Capillary Voltage: -4.5 kV; Source Temp: 550°C; Collision Gas: Argon

Method Validation

The method must be validated to demonstrate its suitability for the intended purpose, following regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH Q2(R1). [3][16][17][18]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte from endogenous components. Assessed using ≥6 blank matrix sources.No significant interference at the retention time of the analyte and IS (<20% of LLOQ response). [19]
Linearity & Range A calibration curve of at least 6 non-zero standards is analyzed. The response (analyte/IS peak area ratio) vs. concentration is plotted.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assessed by analyzing QC samples at multiple levels (LLOQ, Low, Mid, High) in replicate (n=5) across multiple runs (≥3).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). [3]
Recovery The extraction efficiency of the analyte from the matrix. Compares the response of extracted samples to unextracted standards.Should be consistent, precise, and reproducible. While not a strict acceptance criterion, values typically >70% are desirable.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.The CV of the IS-normalized matrix factor across different matrix lots should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy within 80-120% and precision ≤20%. Signal-to-noise ratio should be at least 5:1. [3]

Data Interpretation and Reporting

For each analytical run, the calibration curve is generated using a weighted (1/x² or 1/x) linear regression of the peak area ratio (Analyte/IS) versus the nominal concentration. The concentrations of QC and unknown samples are then calculated from this regression equation.

All results should be reported clearly, including the performance of the calibration curve, the accuracy and precision of the QC samples for each run, and any deviations from the established protocol.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in complex biological matrices. By combining an optimized solid-phase extraction procedure with the high selectivity and sensitivity of LC-MS/MS, this method offers a reliable and robust solution for researchers in drug development. Adherence to the detailed validation procedures outlined herein will ensure that the data generated is accurate, reproducible, and fit for regulatory submission.

References

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lee, O. K., & To, K. F. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

  • Ismaiel, O. A., Zhang, T., Jenkins, R. G., & Karnes, H. T. (2010). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Cell proliferation assay (MTT) for derivatives of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the MTT Cell Proliferation Assay for Evaluating Derivatives of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and anti-proliferative effects of novel compounds, specifically focusing on derivatives of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. This class of compounds has shown potential in various biological applications, including as anticancer agents, making robust and reliable screening methods essential.[1]

The MTT assay is a cornerstone colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Its widespread adoption in drug discovery and toxicology is due to its sensitivity, reliability, and suitability for high-throughput screening.[5][6][7] This guide moves beyond a simple set of instructions, delving into the causality behind experimental choices to ensure the generation of accurate, reproducible, and publication-ready data.

The Biochemical Principle: A Foundation of Trustworthiness

The trustworthiness of the MTT assay is rooted in its direct link to cellular metabolic function. The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6][8] This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[2][5][9]

The quantity of the resulting purple formazan is directly proportional to the number of viable cells.[4] Dead cells or those with compromised metabolic activity lose the ability to perform this conversion.[4] After a defined incubation period, the formazan crystals are solubilized, and the resulting colored solution is quantified using a spectrophotometer.[10]

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mitochondria Enters Cell Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Crystals Dissolved Measurement Spectrophotometry (OD at ~570 nm) Solubilization->Measurement Quantified

Caption: Principle of the MTT assay.

Comprehensive Protocol: A Self-Validating System

This protocol is designed as a self-validating system, incorporating essential controls and optimization steps to ensure data integrity.

Essential Materials and Reagents

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Inverted microscope

  • Microplate reader with absorbance filters for 570 nm and a reference wavelength >650 nm[11]

  • Multichannel pipette and sterile tips

  • Sterile, flat-bottom 96-well tissue culture plates

  • Benchtop centrifuge and sterile centrifuge tubes

Reagents:

  • Cell Line: Select a cell line appropriate for the research question (e.g., MCF-7 or A549 for cancer studies). Cells should be in their exponential growth phase.[6]

  • MTT Reagent (5 mg/mL Stock): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution through a 0.2 µm filter.[6] Aliquot and store at -20°C, protected from light.[6] The solution's integrity is paramount; discard if it appears blue or green.[11]

  • Solubilization Solution: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is commonly used. Alternatively, a solution of 10-20% SDS in 0.01 M HCl or acidified isopropanol can be used.[12]

  • Test Compounds: Prepare a high-concentration stock solution of each 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid derivative in sterile DMSO. Store as recommended.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

Step-by-Step Experimental Workflow

The entire workflow is a multi-day process requiring careful planning and aseptic technique.

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3/4: Assay & Readout D1_Harvest Harvest & Count Cells (Exponential Phase) D1_Seed Seed Cells into 96-Well Plate D1_Harvest->D1_Seed D1_Incubate Incubate (24h) for Adhesion D1_Seed->D1_Incubate D2_Treat Treat Cells with Compounds & Controls D2_Prepare Prepare Serial Dilutions of Test Compounds D2_Prepare->D2_Treat D2_Incubate Incubate (24-72h) D2_Treat->D2_Incubate D3_AddMTT Add MTT Reagent (Incubate 2-4h) D3_Solubilize Remove Medium & Add Solubilization Solution D3_AddMTT->D3_Solubilize D3_Read Read Absorbance (~570 nm) D3_Solubilize->D3_Read

Caption: Experimental workflow for the MTT assay.

Phase 1: Cell Seeding (Day 1)

  • Cell Preparation: Culture cells until they reach 70-80% confluency. Harvest adherent cells using trypsinization or suspension cells by centrifugation.[11]

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Seeding: Dilute the cell suspension to the optimal seeding density in fresh culture medium. The optimal density ensures cells remain in an exponential growth phase throughout the experiment and must be determined empirically for each cell line. A typical starting point is 5,000-10,000 cells per well in a 100 µL volume.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and recover.[2]

Phase 2: Compound Treatment (Day 2)

  • Compound Dilution: Prepare serial dilutions of your 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid derivatives from the stock solution in culture medium. A typical experiment includes 6-8 concentrations to generate a dose-response curve.[2]

  • Plate Layout: Design the plate map carefully. It is crucial to include the following controls in triplicate or quadruplicate:

    • Untreated Control: Cells treated with culture medium only. This represents 100% viability.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This ensures the solvent itself is not causing toxicity.

    • Blank Control: Wells containing culture medium but no cells. This is used for background subtraction.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations or controls.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

Phase 3: MTT Assay and Data Acquisition (Day 3, 4, or 5)

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[14] It is often recommended to perform this step in a serum-free medium to avoid interference from serum components.[5]

  • MTT Incubation: Incubate the plate for 2-4 hours at 37°C.[15] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO (or another suitable solvent) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the crystals.[5][16] This step should be performed in the dark (e.g., by wrapping the plate in foil) as formazan is light-sensitive.[16]

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) within 1 hour of solubilization.[5] Use a microplate reader to measure the OD at a wavelength between 550 and 600 nm (570 nm is optimal).[11] Use a reference wavelength of >650 nm to correct for background noise from cell debris or fingerprints on the plate.[5]

Data Analysis and Interpretation

Proper data analysis transforms raw absorbance values into meaningful biological insights.

  • Background Correction: Calculate the average OD of the blank wells and subtract this value from all other readings.[2]

  • Calculate Percent Viability: Use the corrected OD values to determine the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (OD of Treated Sample / OD of Vehicle Control) x 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the compound concentration (X-axis, often on a logarithmic scale).[2][17]

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. This value is a key metric of a compound's potency and can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or Excel.[17]

Data Presentation

Summarize your quantitative results in a clear, structured table.

Compound DerivativeConcentration (µM)Mean Absorbance (570nm)Standard Deviation% Viability
Vehicle Control01.2500.085100%
Compound A0.11.2150.07097.2%
Compound A11.0500.06584.0%
Compound A100.6300.05050.4%
Compound A1000.1500.02512.0%

Application to Dichlorophenyl Derivatives: Potential Mechanisms

Derivatives of dichlorophenyl benzoic acid have been investigated for their anticancer properties.[1] The data generated from the MTT assay can provide the first crucial evidence of cytotoxic or cytostatic activity. Some compounds in this class have been linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the p38α MAPK pathway.[1] A reduction in viability as measured by the MTT assay could be an indicator of such activity.

MAPK_Pathway Stress Cellular Stress / Growth Factors MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TF Transcription Factors (e.g., ATF2, p53) p38->TF Response Cellular Responses (Apoptosis, Proliferation, Inflammation) TF->Response Compound Dichlorophenyl Derivative Compound->p38 Inhibition

Caption: Potential inhibition of the p38 MAPK pathway.

Troubleshooting and Scientific Integrity

Ensuring the integrity of your results requires awareness of potential pitfalls.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance Contamination of medium; Phenol red or serum interference; MTT solution degraded.[11]Use fresh, sterile reagents. Use phenol red-free and/or serum-free medium during MTT incubation.[2] Store MTT protected from light.
Low Absorbance / Weak Signal Seeding density is too low; Incubation time with MTT is too short; Incomplete formazan solubilization.[11][15]Optimize cell seeding density. Increase MTT incubation time (up to 4 hours).[15] Ensure complete dissolution by gentle shaking; check for crystals under a microscope.[15]
High Replicate Variability Inaccurate pipetting; "Edge effect" in the 96-well plate due to evaporation.Use calibrated pipettes and practice consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Increased OD with Higher Dose Compound interferes with the assay (e.g., has reducing properties); Compound induces a metabolic burst before cell death.[18]Run a control with the compound in cell-free medium to check for direct MTT reduction.[18] Correlate results with morphological changes observed under a microscope. Consider an alternative viability assay (e.g., Crystal Violet).[7]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (CLYTE Technologies) [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (Creative Diagnostics) [Link]

  • MTT CELL PROLIFERATION ASSAY - Bioquochem. (Bioquochem) [Link]

  • MTT Cell Proliferation Assay Cells are structural and functional unit of all unicellular and multicellular organisms and the pro - Technology Networks. (Technology Networks) [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (SpringerLink) [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (National Center for Biotechnology Information) [Link]

  • Use of HPLC/UPLC-spectrophotometry for detection of formazan in in vitro Reconstructed human Tissue (RhT)-based test methods employing the MTT-reduction assay to expand their applicability to strongly coloured test chemicals - PubMed. (National Center for Biotechnology Information) [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (YouTube) [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (National Center for Biotechnology Information) [Link]

  • Use of HPLC/UPLC-Spectrophotometry for Detection of Formazan in In Vitro Reconstructed human Tissue (RhT)-Based Test Methods Employing the MTT-Reduction Assay to Expand Their Applicability to Strongly Coloured Test Chemicals - ResearchGate. (ResearchGate) [Link]

  • Formazan – Knowledge and References - Taylor & Francis. (Taylor & Francis Online) [Link]

  • Improved Formazan Dissolution for Bacterial MTT Assay | Microbiology Spectrum. (American Society for Microbiology) [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (Roche) [Link]

  • MTT Assay Protocol | Springer Nature Experiments. (Springer Nature) [Link]

  • MTT Analysis Protocol - Creative Bioarray. (Creative Bioarray) [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? - ResearchGate. (ResearchGate) [Link]

  • MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION - YouTube. (YouTube) [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (Springer Nature) [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. (Dublin City University) [Link]

  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - ResearchGate. (ResearchGate) [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug - CABI Digital Library. (CABI Digital Library) [Link]

  • In MTT assay we use DMSO as solvent ,, but for how long? is it necessary to be kept in dark place ? | ResearchGate. (ResearchGate) [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (National Center for Biotechnology Information) [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this biaryl carboxylic acid intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Purification Workflow Overview

The purification of crude 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, typically synthesized via Suzuki-Miyaura coupling or a Grignard reaction, involves a multi-step process to remove unreacted starting materials, catalysts, and reaction byproducts. The general workflow is outlined below.

Purification_Workflow Crude_Product Crude Product (from reaction work-up) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Dissolution in organic solvent Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Isolate & Dry Precipitate Purity_Analysis Purity & Identity Confirmation Recrystallization->Purity_Analysis Isolate & Dry Crystals Pure_Product Pure Product (>98% Purity) Purity_Analysis->Pure_Product

Removing homo-coupled byproducts from 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and purification of this and structurally similar biaryl carboxylic acids. Our focus is on providing practical, field-proven insights into the removal of stubborn homo-coupled byproducts.

I. Understanding the Challenge: The Pervasiveness of Homo-Coupling

The synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is indispensable in modern organic synthesis.[1][2][3] However, a persistent challenge is the formation of a homo-coupled byproduct, 3,3',5,5'-tetrachlorobiphenyl, arising from the dimerization of the 3,5-dichlorophenylboronic acid starting material. This byproduct is often difficult to separate from the desired product due to its similar non-polar nature.

This guide provides a systematic approach to both minimizing the formation of this byproduct and effectively removing it during purification.

II. Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how" for each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homo-coupling in my Suzuki reaction?

A1: The primary culprit behind boronic acid homo-coupling is the presence of palladium(II) species and dissolved oxygen in your reaction mixture.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst for the main catalytic cycle to begin.[4] If this reduction is inefficient or if oxygen is present, Pd(II) can react with two molecules of the boronic acid to produce the homo-coupled byproduct, regenerating Pd(0) in the process.[4][5]

graph TD; A["Pd(II) Precatalyst"] -- "Inefficient Reduction" --> B["Residual Pd(II)"]; C["Dissolved O2"] -- "Oxidizes Pd(0)" --> B; B -- "+ 2 ArB(OH)2" --> D["Ar-Ar (Homo-coupled byproduct) + Pd(0)"]; E["Pd(0)"] -- "Desired Catalytic Cycle" --> F["Cross-coupled Product"]; subgraph "Undesired Pathway" B; D; end subgraph "Desired Pathway" E; F; end style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF Caption: The dual fate of palladium in Suzuki coupling.

Q2: How can I minimize the formation of the homo-coupled byproduct during the reaction itself?

A2: Proactive measures during reaction setup are critical. Here are key strategies:

  • Rigorous Degassing: The most crucial step is the removal of dissolved oxygen. This can be achieved by sparging your solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) for 20-30 minutes prior to adding the palladium catalyst.[5]

  • Use of Pd(0) Catalysts: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent the issues associated with the in situ reduction of Pd(II) precatalysts.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the bimolecular homo-coupling side reaction.

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[5]

Q3: My crude NMR shows a significant amount of a symmetrical biaryl byproduct. What is the most effective purification strategy?

A3: A multi-step purification strategy combining acid-base extraction and recrystallization is highly effective. The carboxylic acid functionality of your target molecule, 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, is the key to a successful separation. The homo-coupled byproduct, 3,3',5,5'-tetrachlorobiphenyl, is a neutral molecule and will not react with a base.

The general workflow is as follows:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). Your desired product will move into the aqueous layer as its carboxylate salt, while the neutral homo-coupled byproduct will remain in the organic layer.

  • Isolation of the Desired Product: The aqueous layers are then combined and acidified to precipitate the pure carboxylic acid.

  • Recrystallization: A final recrystallization step will remove any remaining trace impurities.

graph LR; subgraph "Initial State" A["Crude Product Mixture in Organic Solvent (Product + Byproduct)"]; end subgraph "Purification Workflow" B["Add Aqueous Base (e.g., NaHCO3)"]; C{"Separatory Funnel"}; D["Organic Layer (Homo-coupled Byproduct)"]; E["Aqueous Layer (Product as Carboxylate Salt)"]; F["Acidify Aqueous Layer (e.g., HCl)"]; G["Precipitated Pure Product"]; H["Recrystallization"]; I["Final Pure Product"]; end A --> C; B --> C; C --> D; C --> E; E --> F; F --> G; G --> H; H --> I; style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF Caption: Workflow for purification via acid-base extraction.

Q4: I'm having trouble with my recrystallization. The product is "oiling out" or the yield is very low. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated upon cooling. Low yield is often due to using too much solvent or choosing a suboptimal solvent system. For biphenyl carboxylic acids, common and effective solvent systems for recrystallization include aqueous ethanol or a mixture of a "good" solvent (like ethyl acetate or acetone) and an "anti-solvent" (like hexanes).[6]

ProblemPossible CauseTroubleshooting Step
"Oiling Out" Solution cooled too quickly.Allow the flask to cool slowly to room temperature before moving to an ice bath.
Impurities present.Ensure the preceding acid-base extraction was thorough.
Incorrect solvent.Choose a solvent with a lower boiling point or a different solvent system.
Low Yield Too much solvent used.Use the minimum amount of hot solvent required to fully dissolve the solid.
Product is too soluble in the chosen solvent at low temperatures.Experiment with different solvent/anti-solvent ratios.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated.

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental outcomes.

Protocol 1: Optimized Suzuki-Miyaura Coupling with Minimized Homo-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. Sparge the mixture with argon for a further 20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

Protocol 2: Purification by Acid-Base Extraction
  • Initial Workup: After cooling the reaction to room temperature, quench with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolution: Dissolve the crude residue in a generous amount of ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of NaHCO₃ (3 x 50 mL for a ~1g scale reaction).[7][8][9][10]

  • Separation of Layers: Combine all aqueous layers. The neutral homo-coupled byproduct will remain in the original ethyl acetate layer, which can now be discarded.[8]

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. The desired carboxylic acid will precipitate out of the solution.[11]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under high vacuum.

Protocol 3: Recrystallization of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid
  • Solvent Selection: Place a small amount of the dry, purified product into a test tube and test for solubility in various solvent systems. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., aqueous ethanol).[6][12]

  • Dissolution: Place the bulk of the solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.

IV. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): The most effective technique for quantifying the purity of the final product and detecting any remaining homo-coupled byproduct. A C18 reversed-phase column is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and ensuring the absence of signals corresponding to the homo-coupled byproduct.

  • Melting Point Analysis: A sharp and un-depressed melting point range is a good indicator of high purity.

By understanding the mechanistic underpinnings of byproduct formation and employing a systematic purification strategy centered on the unique chemical properties of the target molecule, researchers can consistently obtain high-purity 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

V. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.

  • Shafi, S., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5014.

  • University of Colorado, Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. The Journal of Organic Chemistry, 76(8), 2858-2862.

  • Reddit. (2018). Suzuki purification problem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • ResearchGate. (2018). Minimisation of Palladium Content in Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.

  • ResearchGate. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Google Patents. (1975). United States Patent (19). Retrieved from

  • Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid. Retrieved from

  • Patsnap. (2015). Method for synthesizing 3,5-dichlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Retrieved from

  • Google Patents. (2023). WO2023205164A1. Retrieved from

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from

Sources

Technical Support Center: Optimizing Acid-Base Extraction for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and professionals in drug development who are utilizing acid-base extraction to purify 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, experience-driven advice and troubleshooting protocols to overcome common challenges encountered during this purification technique.

Core Principles: The "Why" Behind the Wash

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1][2][3] The fundamental principle relies on the differential solubility of a compound in its neutral versus its ionized (salt) form.[1][4]

For 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, the carboxylic acid group is the key to its purification. In its neutral, protonated state, the molecule is soluble in organic solvents like diethyl ether or dichloromethane. When an aqueous base is introduced, the acidic proton is removed, forming a carboxylate salt. This charged salt is now soluble in the aqueous phase, allowing it to be separated from any neutral organic impurities that remain in the organic phase.[5][6] Subsequently, re-acidification of the aqueous layer reprotonates the carboxylate, causing the purified acid to precipitate out of the aqueous solution.[6][7]

Key Physicochemical Properties

To optimize the extraction, it's crucial to understand the properties of the target molecule. While the exact pKa of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is not readily published, we can estimate its acidity based on related structures.

CompoundPredicted/Known pKaRationale for Relevance
Benzoic Acid~4.2Parent structure.
3,5-Dichlorobenzoic Acid~3.46[8][9]Electron-withdrawing chloro groups increase acidity (lower pKa).
3-Methoxybenzoic Acid~4.10[10]The methoxy group has a weaker, slightly deactivating effect.
3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid Estimated ~3.5 - 3.8 The strong electron-withdrawing effect of the dichlorophenyl ring is expected to be the dominant factor, making the compound a relatively strong organic acid.

This estimated pKa indicates that a moderately strong base is sufficient for deprotonation.

Acid_Base_Extraction_Principle cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase Organic_Neutral R-COOH (Soluble) + Neutral Impurities Aqueous_Salt R-COO⁻ Na⁺ (Soluble) Organic_Neutral->Aqueous_Salt + NaOH (aq) (Deprotonation) Aqueous_Salt->Organic_Neutral Immiscible Layers (Separation) Aqueous_Neutral R-COOH (Precipitated Solid) Aqueous_Salt->Aqueous_Neutral + HCl (aq) (Protonation) caption Fig 1. Chemical state changes during extraction.

Caption: Fig 1. Chemical state changes during extraction.

Frequently Asked Questions (FAQs)

Q1: Why is the pKa of my compound so important for this extraction? The pKa is the primary indicator of a compound's acidity. For a successful extraction, the pH of the aqueous solution must be significantly higher than the pKa of the carboxylic acid to ensure complete deprotonation into its water-soluble salt form. A general rule of thumb is to use a base that creates an aqueous phase with a pH at least 2 units above the pKa of the acid being extracted.

Q2: Which solvent system is ideal for this extraction? An ideal organic solvent should readily dissolve the neutral form of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, be immiscible with water, and have a relatively low boiling point for easy removal. Diethyl ether and ethyl acetate are excellent choices. Dichloromethane (DCM) is also effective, but it is denser than water, meaning the organic layer will be on the bottom.

Q3: What concentration of base should I use? A 1 M to 2 M solution of a base like sodium hydroxide (NaOH) is typically sufficient. Using an excessively high concentration of base can sometimes lead to side reactions or emulsion formation. Sodium bicarbonate (NaHCO₃) is a weaker base and may not be strong enough to completely deprotonate this relatively acidic benzoic acid derivative, potentially leading to lower yields.

Q4: What are the visual signs of a successful extraction and precipitation? Upon shaking the organic solution with the aqueous base, you should see no precipitate at the interface, indicating the acid has fully transitioned into the aqueous layer as its soluble salt. After separating the aqueous layer and acidifying it (typically with concentrated HCl), you should observe the formation of a white precipitate, which is your purified product. The solution should be acidic to litmus or pH paper (pH < 2) to ensure complete precipitation.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a practical, question-and-answer format.

Problem 1: Low Recovery of the Final Product

"I'm getting a very low yield of my benzoic acid after precipitation. What could be the cause?"

Low recovery is a common issue that can stem from several factors.[11][12] Let's break down the potential causes and solutions:

  • Incomplete Deprotonation: If the base used is too weak or insufficient in quantity, not all the benzoic acid will be converted to its salt form and extracted into the aqueous layer.[4]

    • Solution: Ensure you are using a sufficiently strong base like 1M NaOH. Perform a second extraction on the organic layer with a fresh portion of the basic solution to capture any remaining acid. Combine the aqueous extracts.

  • Insufficient Acidification: The carboxylate salt will not precipitate until the aqueous solution is made sufficiently acidic.

    • Solution: Add acid (e.g., concentrated HCl) dropwise until no more precipitate forms. Check the pH with pH paper to confirm it is strongly acidic (pH 1-2).[13] Thoroughly mix the solution after adding the acid.[4]

  • Product Solubility in Water: While the neutral acid is considered water-insoluble, there is always some minor solubility, especially if a large volume of water was used.

    • Solution: After acidification, cool the solution in an ice bath for 15-30 minutes to minimize the solubility of your product and maximize precipitation.[14] If recovery is still low, you may need to perform a "back-extraction" by adding an organic solvent (like ethyl acetate) to the acidified aqueous solution to recover the dissolved product.[13][15]

  • Premature Precipitation: If your initial organic solution is highly concentrated, the sodium salt of the acid might be insoluble in the aqueous phase and precipitate at the interface.

    • Solution: Dilute the initial organic solution before extraction. If a precipitate forms at the interface, adding a small amount of water to the aqueous layer can help dissolve it.

Problem 2: Oily Product Instead of a Crystalline Solid

"After adding acid, my product 'oiled out' instead of precipitating as a solid. How can I fix this?"

"Oiling out" occurs when the compound separates as a liquid rather than a solid.[16][17] This often happens if the melting point of the compound is lower than the temperature of the solution or if impurities are present that depress the melting point.[16][18]

  • Supersaturation/Rapid Precipitation: Adding the acid too quickly can cause the product to come out of solution rapidly as an oil.

    • Solution: Add the acid slowly while vigorously stirring the aqueous solution.

  • Temperature Effects: If the acidification process generates heat, it can raise the solution's temperature above the product's melting point.

    • Solution: Perform the acidification step in an ice bath to dissipate heat.

  • Inducing Crystallization: If an oil has already formed:

    • Scratch: Use a glass rod to scratch the inside surface of the flask at the oil-solution interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed: If you have a small crystal of the pure product, add it to the oiled solution to act as a template for crystallization.

    • Re-dissolve and Re-precipitate: Gently warm the solution until the oil dissolves completely. Then, allow it to cool slowly and undisturbed. Slow cooling promotes the formation of well-defined crystals.[18]

    • Solvent Addition: Adding a small amount of a miscible solvent in which the compound is less soluble can sometimes induce crystallization.

Problem 3: Presence of Neutral Impurities in the Final Product

"My final product is contaminated with the starting neutral organic compound. How can I improve the separation?"

This indicates that the separation of the two phases was not clean.

  • Inefficient Phase Separation: Small droplets of the organic layer containing neutral impurities may have been carried over with the aqueous layer.

    • Solution: After extracting with base, allow adequate time for the layers to separate completely. To remove residual neutral impurities, "back-wash" the basic aqueous extract with a fresh portion of the organic solvent (e.g., diethyl ether) before you acidify it. Discard this organic wash.[19]

  • Insufficient Washing: After filtration, the crystals may still be coated with impurities from the mother liquor.

    • Solution: Wash the filtered crystals with a small amount of ice-cold water to rinse away any remaining water-soluble impurities.

Problem 4: Emulsion Formation During Extraction

"I'm struggling with a persistent emulsion between the organic and aqueous layers. How can I break it?"

Emulsions are a common frustration where the two immiscible layers fail to separate cleanly, often due to the presence of surfactant-like impurities.[20]

  • Prevention: The best method is prevention. Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[20]

  • Breaking the Emulsion:

    • Time: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

    • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.[20][21]

    • Gentle Stirring: Gently swirl the contents or use a glass rod to stir at the interface, which can help coalesce the dispersed droplets.

    • Filtration: In stubborn cases, filtering the entire mixture through a plug of glass wool or Celite can help break the emulsion.[21]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[22][23]

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workflow

G A 1. Dissolve Crude Product in Diethyl Ether B 2. Transfer to Separatory Funnel Add 1M NaOH (aq) A->B C 3. Mix Gently & Separate Layers B->C D Aqueous Layer (Bottom) Contains R-COO⁻ Na⁺ C->D Collect E Organic Layer (Top) Contains Neutral Impurities C->E Discard/Wash F 4. Back-wash Aqueous Layer with Fresh Ether D->F G 5. Acidify Aqueous Layer with conc. HCl to pH < 2 F->G H 6. Cool in Ice Bath G->H I 7. Collect Solid via Suction Filtration H->I J 8. Wash Crystals with Ice-Cold Water I->J K 9. Dry Product J->K

Caption: Fig 2. Standard workflow for acid-base extraction.

  • Dissolution: Dissolve the crude 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid mixture in a suitable organic solvent (e.g., diethyl ether) in an Erlenmeyer flask.

  • First Extraction: Transfer the solution to a separatory funnel. Add a volume of 1M NaOH solution approximately equal to the organic solvent volume. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract."

  • Second Extraction: Add a second, smaller portion of 1M NaOH to the organic layer remaining in the funnel. Repeat the mixing and separation process, and combine this second aqueous extract with the first.

  • Back-Wash (Optional but Recommended): Add a small portion of fresh diethyl ether to the combined aqueous extracts in the separatory funnel. Mix gently and allow the layers to separate. Discard the upper organic layer. This step removes any lingering neutral impurities.

  • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is strongly acidic (test with pH paper) and precipitation is complete.

  • Isolation: Collect the white solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water.

  • Drying: Allow the product to air-dry on the filter paper or dry it further in a vacuum oven.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Grokipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Retrieved from [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University. Retrieved from [Link]

  • Wofford College. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

  • HALO Science. (n.d.). Purification of organic acids from fermentation processes. Retrieved from [Link]

  • LookChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Brainly. (2023, October 31). What are the sources of error in the acid-base extraction in an organic chemistry lab?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Google Patents. (n.d.). US20030155298A1 - Process for purifying an organic acid.
  • CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020, August 24). Using Extraction to Isolate a Neutral Compound from a Mixture Containing an Acid Impurity. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2017, March 1). What are potential sources of low recovery in this acid-base extraction experiment?. Retrieved from [Link]

  • VNU University of Science. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dichlorobenzoic acid. WebBook. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • PubMed Central. (n.d.). How to Predict the pKa of Any Compound in Any Solvent. Retrieved from [Link]

  • ChemRxiv. (n.d.). pKa Prediction in Non-Aqueous Solvents. Retrieved from [Link]

  • HMDB. (2012, September 11). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Residues - Identification and Removal from Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the identification and removal of palladium catalyst residues. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require robust methods for purification and analysis. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, yet the removal of residual palladium to meet stringent regulatory limits presents a significant challenge.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is the removal of palladium residues so critical in pharmaceutical development?

The removal of palladium residues is paramount for several reasons. Primarily, palladium, like other heavy metals, is toxic and its presence in Active Pharmaceutical Ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][4] Exposure to palladium has been linked to adverse health effects, including respiratory issues and allergic reactions.[4] Regulatory guidelines, such as ICH Q3D, set permissible daily exposure (PDE) limits for elemental impurities. For palladium, the oral PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product, depending on the daily dosage.[5] Beyond toxicity concerns, residual palladium can interfere with downstream synthetic steps, poison other catalysts, and compromise the stability and efficacy of the final drug product.[1]

Q2: What are the common forms of palladium residues I might encounter?

Palladium residues can exist in various forms, which influences the choice of removal strategy. These include:

  • Homogeneous Species: Soluble palladium complexes, often coordinated to ligands from the reaction (e.g., phosphines) or the product molecule itself. These are typically the most challenging to remove.

  • Heterogeneous Species: Insoluble forms such as palladium black (Pd(0)) or palladium oxides. These are generally easier to remove by simple filtration, but colloidal forms can be problematic.[6]

  • Product-Bound Palladium: Palladium can form stable complexes with heteroatoms (N, S, O) present in the target molecule, making it "part" of the product and very difficult to remove by conventional methods.[1]

Palladium Removal Techniques

Q3: My initial work-up and column chromatography are not sufficiently removing palladium. What should I try next?

While standard purification techniques like extraction and chromatography are initial steps, they often fail to reduce palladium to acceptable levels, especially when dealing with soluble palladium complexes or product-bound species.[1][6][7][8] When these methods are insufficient, the use of metal scavengers is the recommended next step.[9][10][11] Scavengers are materials that selectively bind to the metal, allowing for its removal from the product stream.

Q4: What are the different types of palladium scavengers and how do I choose the right one?

Palladium scavengers can be broadly categorized based on their mode of action and support material.[1][12] The choice of scavenger is highly dependent on the specific reaction conditions, solvent, and the nature of the product.[1]

  • Adsorption-based Scavengers: These materials have a high affinity for palladium and bind it to their surface.

    • Functionalized Silica Gels: These are a popular choice due to their high surface area, solvent compatibility, and stability.[1] They are often functionalized with thiol, amine, or other metal-chelating groups.

    • Activated Carbon: A cost-effective option that can be effective, but may also adsorb the product, leading to yield loss. Its performance can be inconsistent.

    • Polymer-Supported Scavengers: These resins, often polystyrene-based, are functionalized with ligands that chelate palladium. They offer high capacity and can be used in various solvents.[13]

  • Extraction/Precipitation Agents: These are soluble reagents that complex with palladium to induce its precipitation or facilitate its extraction into an aqueous phase. Examples include N-acetylcysteine and thiourea.[13][14]

The selection process often involves screening a small panel of scavengers under your specific reaction conditions to identify the most effective one with minimal product loss.

Q5: Can crystallization be used to remove palladium residues?

Crystallization can be an effective purification method, but its success in removing palladium is not guaranteed.[1][9] In some cases, palladium impurities can be trapped within the crystal lattice, leading to an enrichment of the metal in the final product.[9] However, crystallization can be made more effective by adding a soluble chelating agent, such as N-acetylcysteine or thiourea, to the mother liquor to keep the palladium complex in solution during crystallization.[13]

Troubleshooting Guides

Scenario 1: High Palladium Content After Scavenger Treatment

Problem: You've treated your reaction mixture with a silica-based thiol scavenger, but the palladium levels are still above the acceptable limit.

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Scavenger Amount Increase the equivalents of the scavenger.The scavenger may have become saturated with palladium. Increasing the amount provides more binding sites.
Suboptimal Temperature Run the scavenging step at an elevated temperature (e.g., 40-60 °C).The kinetics of binding can be slow at room temperature. Increased temperature can accelerate the chelation process.
Poor Mass Transfer Ensure vigorous stirring during the scavenging process.For solid-supported scavengers, efficient mixing is crucial to ensure the palladium species comes into contact with the scavenger surface.
Incorrect Scavenger Choice Screen a panel of different scavengers (e.g., amine-functionalized silica, activated carbon, polymer-based scavenger).The affinity of palladium for a scavenger depends on its oxidation state and coordination sphere. A different functional group may have a higher affinity for the specific palladium species in your mixture.
Product-Palladium Complexation Add a competitive ligand before the scavenger.If your product is strongly chelating the palladium, a competitive ligand can displace the product, making the palladium available for scavenging.
Scenario 2: Product Loss During Scavenging

Problem: Your chosen scavenger effectively removes palladium, but you are experiencing a significant loss of your desired product.

Potential Cause Troubleshooting Action Scientific Rationale
Non-specific Adsorption Switch to a more selective scavenger.Activated carbon is known for non-specific adsorption of organic molecules. A functionalized silica or polymer scavenger may be more selective for the metal.
Product Reactivity with Scavenger Choose a scavenger with a different functional group.If your product has a functional group that can react with the scavenger (e.g., an electrophilic center reacting with a nucleophilic scavenger), select an alternative scavenger.
Physical Trapping in Scavenger Thoroughly wash the scavenger with a suitable solvent after filtration.The product may be physically entrapped in the porous structure of the scavenger. Washing can recover this trapped material.

Analytical Techniques for Palladium Detection

Q6: What are the standard methods for quantifying palladium residues?

The most common and regulatory-accepted methods for quantifying trace levels of palladium are atomic spectroscopy techniques:[13][15]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity (parts-per-billion range), selectivity, and ability to measure multiple elements simultaneously.[13][16]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While less sensitive than ICP-MS, ICP-OES is still a robust and widely used technique for quantifying palladium at the parts-per-million level.[15][16]

  • Atomic Absorption Spectrometry (AAS): This technique is also suitable for palladium quantification, though it is generally less sensitive than ICP-MS and typically measures one element at a time.[15]

These methods require the sample to be digested, usually with strong acids, to break down the organic matrix and liberate the palladium for analysis.[15]

Q7: Are there faster, in-process methods to check for palladium?

Yes, for in-process monitoring and screening of scavenging methods, faster and less expensive techniques are available:

  • Colorimetric and Fluorimetric Methods: These methods utilize a chemical reaction where a palladium catalyst induces a color or fluorescence change in a reporter molecule.[15][16] The intensity of the color or fluorescence can be correlated to the palladium concentration. These methods are suitable for high-throughput screening of different palladium removal strategies before committing to a more rigorous ICP-MS analysis.[15][17]

  • X-Ray Fluorescence (XRF) Spectrometry: This is a rapid and non-destructive technique that can be used to determine the elemental composition of a sample, including palladium.[18] It requires minimal sample preparation and can provide results quickly.[18]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
  • Reaction Work-up: Following the completion of the palladium-catalyzed reaction, perform your standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): Ensure the crude product is dissolved in a suitable solvent for the scavenging step (e.g., toluene, THF, ethyl acetate).

  • Scavenger Addition: Add the selected functionalized silica scavenger (typically 5-20 weight equivalents relative to the starting palladium catalyst) to the solution of the crude product.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger.

  • Washing: Wash the filter cake with additional solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS to determine the final palladium concentration.

Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Workflow start Reaction Complete workup Aqueous Work-up & Solvent Extraction start->workup analysis1 Analyze Pd Content (e.g., ICP-MS) workup->analysis1 scavenging Select & Apply Scavenger (Silica, Carbon, Polymer) analysis1->scavenging Pd > Limit end_pass Product Meets Specification analysis1->end_pass Pd < Limit analysis2 Analyze Pd Content scavenging->analysis2 crystallization Crystallization (with or without additive) crystallization->analysis2 analysis2->crystallization Pd > Limit analysis2->end_pass Pd < Limit end_fail Further Optimization Required analysis2->end_fail Still > Limit after multiple attempts

Caption: A typical workflow for palladium removal and analysis.

Mechanism of Thiol-Based Scavenging

Scavenging_Mechanism cluster_silica Silica Support Silica Si-O-Si Thiol ---SH Scavenged_Pd ---S-Pd-[L]n Pd_Complex [L]n-Pd-Product Pd_Complex->Thiol Binding Product Product Pd_Complex->Product Release

Caption: Simplified representation of palladium capture by a thiol scavenger.

Data Summary

Comparison of Common Palladium Scavengers
Scavenger TypeAdvantagesDisadvantagesTypical Loading (wt. equiv. to Pd)
Thiol-Functionalized Silica High efficiency, good solvent compatibility, low product adsorption.[1]Higher cost compared to carbon.5 - 20
Amine-Functionalized Silica Effective for certain Pd species, alternative to thiols.Can be less efficient than thiols for Pd(0).10 - 30
Activated Carbon Low cost, widely available.Non-specific binding can lead to product loss, batch-to-batch variability.[9]10 - 100
Polymer-Supported Thiol High capacity, good mechanical stability.Can swell in certain solvents, potentially slower kinetics.5 - 20
N-Acetylcysteine (Aqueous Wash) Simple extraction procedure.[14]Requires a biphasic system, may not be effective for highly nonpolar products.10 - 50

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014).
  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015).
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (n.d.).
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025).
  • Palladium Detection for API Purification - Arbor Assays. (2017).
  • How to Remove Palladium in three easy steps - Biotage. (2023).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.).
  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (2009).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. (2023). Retrieved from [Link]

  • The Importance of Palladium Catalysts in Pharmaceutical Development. (n.d.).
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.).
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (2025).
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (n.d.).
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate. (2025).
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (2016).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022).

Sources

Technical Support Center: A Troubleshooting Guide to Poor Peak Shape in the HPLC Analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides an in-depth, diagnostic approach to resolving poor peak shape, specifically peak tailing, encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. Moving beyond a simple checklist, this guide explains the chemical principles underlying the problem and provides robust, field-proven protocols to restore peak symmetry and ensure the integrity of your analytical results.

Part 1: Foundational Principles — Why Does This Analyte Pose a Challenge?

The key to resolving poor peak shape for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid lies in understanding its chemical nature. As a carboxylic acid, its ionization state is highly dependent on the pH of the mobile phase.[1][2] This characteristic is the primary driver of its chromatographic behavior and potential issues.

  • Analyte Ionization: In solutions with a pH above its acid dissociation constant (pKa), the carboxylic acid group (-COOH) will deprotonate to form its conjugate base, a carboxylate anion (-COO⁻). In solutions with a pH well below its pKa, it will remain in its neutral, protonated form.

  • The Problem with Mixed States: When the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms exist simultaneously.[3] These two forms have different polarities and interact with the stationary phase differently, leading to a broadened or tailing peak.

  • Secondary Interactions: The most common cause of peak tailing for acidic and basic compounds is unwanted secondary interactions with the stationary phase.[4][5] In reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface are often the culprit.[6][7] These silanol groups are themselves acidic and can become ionized (Si-O⁻) at higher pH values, leading to complex electrostatic interactions that disrupt the ideal hydrophobic retention mechanism, causing peak tailing.[8][9]

The goal of a robust HPLC method is to ensure the analyte exists in a single, stable form and to minimize any undesirable secondary interactions.

Part 2: The Diagnostic Workflow — A Systematic Approach to Troubleshooting

Before adjusting parameters, it is crucial to diagnose the nature of the problem. The first step is to determine if the issue is specific to your analyte or if it affects the entire chromatographic system. This distinction is critical for efficient troubleshooting.[10]

Troubleshooting_Workflow Start Observe Tailing Peak for Analyte Decision1 Do ALL peaks in the chromatogram exhibit tailing? Start->Decision1 Path_Chem Chemical / Method Issue Decision1->Path_Chem  No, only the analyte  or other ionizable peaks. Path_Phys Physical / System Issue Decision1->Path_Phys  Yes, all peaks tail  (including neutral markers). Step_pH 1. Optimize Mobile Phase pH (Set pH << pKa of Analyte) Path_Chem->Step_pH Step_Fittings 1. Check Tubing and Fittings (Ensure zero dead volume) Path_Phys->Step_Fittings Step_Column 2. Evaluate Column Chemistry (Use high-purity, end-capped column) Step_pH->Step_Column Step_Buffer 3. Increase Buffer Concentration (e.g., 20-50 mM) Step_Column->Step_Buffer Step_Overload 4. Check for Mass Overload (Dilute sample 10x) Step_Buffer->Step_Overload Step_Frit 2. Check for Blocked Frit (Backflush or replace column) Step_Fittings->Step_Frit Step_Void 3. Inspect for Column Void (Replace column) Step_Frit->Step_Void

Figure 1. Diagnostic workflow for troubleshooting peak tailing.
Part 3: Frequently Asked Questions (FAQs) & In-Depth Solutions

This section addresses common questions in a practical, Q&A format, providing both the rationale and actionable protocols to resolve peak shape issues.

Q1: My chromatogram shows significant tailing specifically for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid. What is the most probable cause?

A: Tailing that is specific to an ionizable analyte like this one is almost always a chemical issue, not a hardware problem. The two most likely causes are:

  • Suboptimal Mobile Phase pH: Your mobile phase pH is likely too close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms.

  • Secondary Silanol Interactions: The analyte is interacting with active sites (ionized silanol groups) on your HPLC column's stationary phase.[6][11]

These two factors are often linked. The first step should always be to optimize the mobile phase pH.

Q2: How do I select and optimize the mobile phase pH to improve the peak shape?

A: The goal is to suppress the ionization of the carboxylic acid group to ensure the analyte is in a single, neutral state. For an acidic compound, this requires working at a low pH. A general rule is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[2][12] While the exact pKa of this molecule is not readily published, the pKa of benzoic acid (~4.2) is a good starting point. Electron-withdrawing groups like chlorine tend to lower the pKa, so aiming for a mobile phase pH between 2.5 and 3.0 is a robust strategy.

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate or formate). For LC-MS compatibility, formic acid is a common choice.

  • Aqueous Preparation: Prepare the aqueous component of your mobile phase. For a target pH of 2.7, you can add 0.1% (v/v) formic acid to HPLC-grade water.

  • pH Measurement (Crucial Step): Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. The pH scale is not well-defined in mixed organic-aqueous solutions.

  • Solvent Mixing: After pH adjustment, mix the aqueous buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition.

  • System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analysis: Inject the sample and evaluate the peak shape. The peak should be sharper and more symmetrical.

Q3: I've lowered the mobile phase pH to 2.7, and while the peak shape has improved, there is still some tailing. What is my next step?

A: If pH optimization alone does not completely resolve the issue, the remaining tailing is likely due to persistent secondary interactions with residual silanol groups on the column packing.[5] Even at low pH, the most acidic silanols can carry a negative charge and interact with polar analytes.[7]

Here are the next steps to address this:

  • Evaluate Your Column: Not all C18 columns are the same. Modern columns made with high-purity, Type B silica and robust end-capping are designed to minimize surface silanol activity.[6][13] If you are using an older column, it may have a higher concentration of active silanols.

  • Increase Buffer Strength: A higher buffer concentration (e.g., increasing from 10 mM to 25-50 mM) can help to "mask" the residual silanol sites, reducing the opportunity for your analyte to interact with them.[5]

  • Consider Organic Modifier: Acetonitrile and methanol have different properties. If you are using one, try switching to the other. Methanol, being a protic solvent, can sometimes be more effective at disrupting hydrogen bonding interactions with silanols.

FeatureOlder (Type A Silica) ColumnsModern (Type B, High-Purity) ColumnsBenefit for Acidic Analytes
Silica Purity Higher metal contentVery low metal contentReduces silanol activity and chelation sites.[5]
Silanol Groups High concentration of acidic silanolsFewer, less acidic silanolsMinimizes secondary retention sites.
End-Capping Less completeDenser, more complete bondingShields remaining silanols from interaction.[6]
Typical Peak Shape Prone to tailing for polar/ionizable analytesExcellent peak symmetryStrongly Recommended
Q4: I noticed that all the peaks in my chromatogram are tailing, including a neutral marker compound. What does this indicate?

A: This is a classic symptom of a physical or system-level problem, as it affects all compounds regardless of their chemistry.[14] The issue is likely related to a disruption in the flow path, causing band broadening before the separation even occurs.

  • Check for Extra-Column Volume:

    • Action: Disconnect the column and replace it with a zero-dead-volume union. Run the system at your method's flow rate. The pressure should be very low.

    • Rationale: This isolates the system from the column. If you still see issues in a flow-injection peak, the problem is in the injector, tubing, or detector.

    • Fix: Ensure all tubing connections (especially between the injector, column, and detector) are made with the correct ferrules and are seated properly to avoid any gaps. Use tubing with the smallest possible internal diameter.

  • Inspect for a Column Void or Blocked Frit:

    • Action: If the column is not new, a void may have formed at the inlet, or the inlet frit may be partially clogged with particulate matter from the sample or mobile phase.

    • Rationale: A void or blockage disrupts the uniform distribution of the sample onto the column bed, distorting the peak shape for all analytes.[6][14]

    • Fix: Try reversing the column (if the manufacturer permits) and flushing it to waste with a strong solvent. This can sometimes dislodge particulates from the frit. However, in most cases, the best and most reliable solution is to replace the column with a new one. Using a guard column can help protect the analytical column and extend its lifetime.

Q5: Could I simply be overloading the column? How do I verify this?

A: Yes, column overload is a possible cause of peak tailing. Mass overload occurs when you inject too much analyte, saturating the stationary phase at the point of injection.

  • Symptoms: Classic signs of mass overload include a shift to a shorter retention time as the sample concentration increases, and a peak shape that resembles a right-angle triangle.[14]

  • Diagnostic Test: The easiest way to check for overload is to perform a simple dilution experiment.[6] Prepare a sample that is 10-fold more dilute than your current sample and inject it. If the peak tailing factor improves significantly and the peak becomes more symmetrical, you were overloading the column.

  • Solution: Reduce the mass of sample injected by either lowering the sample concentration or reducing the injection volume.

Part 4: Visualizing the Chemical Interactions

To better understand the problem, it is helpful to visualize the interactions happening inside the column.

Figure 2. Ideal vs. problematic interactions in reversed-phase HPLC.
References
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds - Benchchem.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Exploring the Role of pH in HPLC Separ
  • The use of Mobile Phase pH as a Method Development Tool.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Control pH During Method Development for Better Chrom
  • Secondary-Retention Effects in Reversed-Phase Chrom
  • The Theory of HPLC Column Chemistry. Chromacademy.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • HPLC Peak Tailing. Axion Labs.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

Sources

Stability issues of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS 1261954-74-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, stability, and analysis of this compound. We will address common challenges and questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the properties and handling of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid in solution.

Q1: What are the recommended storage conditions for solutions of this compound?

A1: Solutions of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid should be stored at 2-8°C in tightly sealed, amber glass vials to protect against photodegradation and solvent evaporation.[1] For long-term storage (weeks to months), flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation. The solid form of the compound should be stored in a cool, dry, and dark place.[1]

Q2: Which solvents are most suitable for dissolving 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid to ensure stability?

A2: The choice of solvent is critical. While moderately soluble in water, its solubility is significantly enhanced in organic solvents.[2] For analytical purposes, HPLC-grade acetonitrile (ACN) and methanol are common choices. For biological assays, dimethyl sulfoxide (DMSO) is frequently used. However, it is crucial to be aware that DMSO can be hygroscopic and may affect long-term stability. It is best practice to prepare fresh solutions from a concentrated DMSO stock. Due to the carboxylic acid moiety, the compound's solubility is pH-dependent. In aqueous buffers, solubility increases at pH values above the compound's pKa, where it exists as the more soluble carboxylate salt.

Solvent Primary Use Considerations & Rationale
DMSO Biological assays, Stock solutionsHigh solvating power. Prepare concentrated stocks and dilute into aqueous media. Minimize water content in stock to prevent hydrolysis.
Acetonitrile (ACN) Chromatography, Stock solutionsAprotic solvent, generally inert. Good choice for analytical standards.
Methanol Chromatography, General lab useProtic solvent. While generally acceptable, be aware of the potential for esterification under acidic conditions over long periods.
Ethanol General lab useSimilar to methanol; potential for esterification.
Aqueous Buffers (pH > 6) Biological assays, PurificationSignificantly increased solubility as the carboxylate salt. Buffer choice is critical to avoid reactions.

Q3: How does pH impact the stability and solubility of this compound in aqueous solutions?

A3: The pH of the solution is a dominant parameter controlling both stability and solubility.[3] As a benzoic acid derivative, this compound is a weak acid.

  • Below its pKa (likely in the range of 3-4): The compound will be predominantly in its neutral, undissociated carboxylic acid form (R-COOH). This form is less soluble in water but can more easily penetrate cell membranes.[4]

  • Above its pKa: It will exist primarily as the dissociated carboxylate anion (R-COO⁻), which is significantly more soluble in aqueous media.

The stability is also pH-dependent. Strongly alkaline conditions (pH > 9) can promote base-catalyzed hydrolysis of the methoxy group or other degradative reactions.[5] Conversely, strongly acidic conditions can also present stability challenges. For most applications, maintaining a pH between 5 and 7.5 is a safe starting point.

Q4: What are the primary potential degradation pathways for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid?

A4: Based on its chemical structure, several degradation pathways can be anticipated, particularly under stress conditions such as those used in forced degradation studies.[1][6]

  • Decarboxylation: Loss of the carboxylic acid group (–COOH) to yield 1,3-dichloro-5-(3-methoxyphenyl)benzene. This is often induced by high temperatures.[7][8]

  • Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group (–OCH₃) can be cleaved under harsh acidic or basic conditions to form the corresponding phenol, 3-(3,5-dichlorophenyl)-5-hydroxybenzoic acid.

  • Hydroxylation: Oxidative conditions can lead to the addition of hydroxyl (–OH) groups to the aromatic rings.[1]

  • Photodegradation: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to UV light.[9][10] This can involve complex pathways, including dechlorination or the formation of radical species.

Below is a diagram illustrating the most probable degradation pathways.

G cluster_0 Degradation Pathways cluster_1 Potential Degradants parent 3-(3,5-Dichlorophenyl)- 5-methoxybenzoic acid decarboxylation Decarboxylation (Heat) parent->decarboxylation -CO₂ hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis -CH₃ oxidation Oxidation (e.g., H₂O₂) parent->oxidation +OH photolysis Photolysis (UV Light) parent->photolysis hv p1 1,3-dichloro-5-(3-methoxyphenyl)benzene decarboxylation->p1 p2 3-(3,5-dichlorophenyl)- 5-hydroxybenzoic acid hydrolysis->p2 p3 Hydroxylated Species oxidation->p3 p4 Dechlorinated/ Other Photoproducts photolysis->p4

Caption: Potential degradation pathways for the title compound.

Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Q5: I dissolved the compound in an aqueous buffer, but it precipitated out over time. What happened?

A5: This is a common issue related to pH and solubility.

  • Possible Cause 1: pH Shift. The most likely cause is a change in the pH of your solution. If the pH dropped below the compound's pKa, the highly soluble carboxylate salt would have converted back to the less soluble neutral acid form, causing it to precipitate. This can happen due to the absorption of atmospheric CO₂, which acidifies unbuffered or weakly buffered solutions.

  • Troubleshooting Steps:

    • Measure the pH of the solution where the precipitate is observed.

    • Ensure your buffer has sufficient capacity to maintain the target pH.

    • If possible, work with solutions at a pH at least 1.5-2 units above the estimated pKa to ensure the compound remains fully ionized and soluble.

Q6: My solution has developed a yellow or brown tint. Is this a sign of degradation?

A6: Yes, a change in color from a colorless solution often indicates chemical degradation.[1]

  • Possible Cause 1: Oxidation. Exposure to air (oxygen) and/or light can lead to the formation of oxidized byproducts, which are often colored. Phenolic compounds, which could be formed via hydrolysis of the methoxy group, are particularly prone to oxidation, forming colored quinone-type structures.

  • Possible Cause 2: Photodegradation. Exposure to ambient lab lighting, especially UV light, can initiate degradation.[1]

  • Troubleshooting Steps:

    • Analyze the Sample: Use a stability-indicating method like HPLC (see Protocol 3) to check for the appearance of new peaks and a decrease in the main peak's area.

    • Preventive Measures: Prepare solutions fresh whenever possible. If solutions must be stored, protect them from light by using amber vials or wrapping them in foil.[1] Consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Q7: I'm running an HPLC analysis and see unexpected peaks that are not present in my initial sample. What could they be?

A7: The appearance of new peaks in your chromatogram is the primary indicator of degradation or impurity formation. The identity of these peaks depends on the conditions your sample was exposed to.

  • Possible Causes & Identification Strategy:

    • Acid/Base Hydrolysis: If your mobile phase is strongly acidic or basic, or if your sample was prepared in an un-neutralized acidic/basic solution, you could be observing on-column degradation or degradation in the vial. The likely product of hydrolysis is 3-(3,5-dichlorophenyl)-5-hydroxybenzoic acid.

    • Solvent Reaction: If using a reactive solvent like methanol, you might see byproducts. For example, if you started with the corresponding acid chloride, you could form the methyl ester.

    • Forced Degradation: The most systematic way to identify these peaks is to perform a forced degradation study (see Protocol 2). By stressing the compound under controlled conditions (acid, base, oxidation, heat, light), you can intentionally generate the degradation products. The retention times of the peaks in your stressed samples can then be matched to the unknown peaks in your experimental sample.

Below is a workflow for troubleshooting unexpected HPLC peaks.

G start Observation: Unexpected Peak in HPLC check_blank 1. Analyze Blank Injection (Solvent/Mobile Phase) start->check_blank peak_in_blank Peak is from Solvent or System Contamination check_blank->peak_in_blank Yes no_peak_in_blank 2. Review Sample Prep & Storage Conditions check_blank->no_peak_in_blank No harsh_cond Potential Cause: Degradation due to pH, Light, Temp, or O₂ no_peak_in_blank->harsh_cond Harsh mild_cond Potential Cause: Impurity in starting material or slow degradation no_peak_in_blank->mild_cond Mild action1 3. Perform Forced Degradation Study (See Protocol 2) harsh_cond->action1 mild_cond->action1 action2 4. Compare Retention Times with Stressed Samples action1->action2 result Identify Likely Degradation Product(s) action2->result

Sources

Preventing oiling out during the recrystallization of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center with troubleshooting guides and FAQs. These are in a question-and-answer format and directly address specific issues users might encounter during their experiments.

Technical Support Center: Recrystallization of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

Welcome to our dedicated technical guide for the purification of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid (CAS: 1261954-74-8). This document provides in-depth troubleshooting advice and optimized protocols to address a common challenge encountered during the recrystallization of this molecule: oiling out . Our goal is to equip you with the foundational knowledge and practical solutions to achieve high-purity crystalline material consistently.

Troubleshooting Guide: Immediate Actions for Oiling Out

This section is designed for researchers who are currently facing an oiling out event and need immediate, actionable steps to salvage their experiment.

Question: My solution turned cloudy and now there are oily droplets at the bottom of my flask instead of crystals. What happened and what should I do right now?

Answer:

You are observing "oiling out," a phenomenon where your compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This is detrimental to purification because impurities are often more soluble in the oily liquid than in the final crystals, leading to a poorly purified, often amorphous or waxy final product.[3][4]

The immediate cause is that the saturation point was reached at a temperature above the melting point of your impure compound.[5] Impurities present in the crude material can significantly depress its melting point.[6]

Immediate Corrective Actions:

  • Re-dissolve the Oil: Place your flask back on the heat source and add more of the primary ("good") solvent (e.g., ethanol, ethyl acetate) in small portions until the oily phase completely redissolves into a clear solution.[5][7] This reduces the concentration, lowering the saturation temperature.

  • Slow Down the Cooling: Once re-dissolved, you must cool the solution much more slowly. Rapid cooling is a primary driver of oiling out because it generates high supersaturation too quickly, favoring the kinetically faster liquid-liquid phase separation.[1][8]

    • Insulate the flask by placing it on a cork ring or several folded paper towels.

    • Cover the mouth of the Erlenmeyer flask with a watch glass to trap solvent vapor and maintain a stable thermal environment.[5]

    • Allow the flask to cool undisturbed to room temperature over a period of at least one hour before considering further cooling in an ice bath.[9]

  • Induce Crystallization with Seeding: If you have a small crystal of pure material from a previous batch, introduce a single "seed" crystal once the solution has cooled slightly (is in the metastable zone).[1][10] This provides a template for orderly crystal growth and can bypass the energy barrier for nucleation, preventing oil formation.

  • Try Scratching: If no seed crystals are available, gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod.[3] The microscopic imperfections on the glass can serve as nucleation sites to initiate crystallization.

Frequently Asked Questions (FAQs)

This section addresses the underlying principles of oiling out and provides proactive strategies for prevention.

Question 1: What exactly is "oiling out" and why does it happen?

Answer:

Oiling out, also known as liquid-liquid phase separation (LLPS), is a non-crystalline precipitation event where a solute separates from a solution as a supersaturated liquid (an "oil") rather than a solid.[10] This occurs when the kinetic barrier to forming an ordered crystal lattice is higher than that of forming a disordered liquid phase.[1] There are two primary underlying causes:

  • Thermodynamic Cause (Melting Point Depression): The melting point of your crude 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid is lower than the temperature at which it begins to precipitate from the solution.[6] The presence of impurities is a major contributor to this melting point depression.[5] Furthermore, if the boiling point of your chosen solvent is significantly higher than the compound's melting point, oiling out is highly probable.[11]

  • Kinetic Cause (High Supersaturation): When a solution is cooled too rapidly, it can become highly supersaturated. In this state, the system may not have enough time or energy to achieve the highly ordered arrangement of a crystal lattice. Instead, it relieves the supersaturation by expelling a disordered, solute-rich liquid phase, which is a kinetically faster and more accessible pathway.[1]

Question 2: How do I select the right solvent system to prevent oiling out for this specific compound?

Answer:

Solvent selection is the most critical factor in preventing oiling out.[11] For 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a molecule with moderate polarity, a mixed-solvent system is often ideal.[12] The goal is to find a system where the compound is highly soluble when hot and poorly soluble when cold.[13]

Recommended Solvent Systems & Strategy:

  • "Good" Solvent Selection: Choose a solvent that dissolves the compound well when hot. For this molecule, good candidates include ethyl acetate, acetone, and ethanol.[12] These solvents have boiling points that are unlikely to be above the compound's melting point.

  • "Poor" (Anti-Solvent) Selection: Choose a non-polar solvent in which the compound is poorly soluble, such as hexanes or heptane. This solvent must be miscible with the "good" solvent.

  • Procedure: Dissolve the crude compound in a minimal amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until you observe a faint, persistent cloudiness (the saturation point). Add one or two more drops of the hot "good" solvent to just re-clarify the solution. This ensures you are starting the cooling process from a point of ideal saturation.[6]

The following table provides a starting point for solvent screening:

Solvent SystemBoiling Point (°C) (Primary/Anti-Solvent)PolaritySuitability & Rationale
Ethyl Acetate / Hexanes 77 / 69Medium / Non-polarHighly Recommended. Good solubility difference. The relatively low boiling points minimize the risk of oiling out due to high temperatures.[12]
Ethanol / Water 78 / 100Polar / PolarGood Candidate. A common system for carboxylic acids.[9] However, alcohol/water mixtures can sometimes promote oiling out; proceed with slow cooling.[3]
Acetone / Hexanes 56 / 69Polar / Non-polarPromising. Acetone's high solvating power and low boiling point are advantageous, but it can sometimes dissolve too much compound, affecting yield.[11]
Toluene 111Non-polarUse with Caution. While potentially effective, its high boiling point significantly increases the risk of oiling out if the compound's melting point is below 111°C.[11]

Question 3: Can impurities from the synthesis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid cause oiling out?

Answer:

Absolutely. This compound is often synthesized via a Suzuki-Miyaura cross-coupling reaction, which can introduce several types of impurities that promote oiling out.[12] These include:

  • Homo-coupled byproducts: Such as 3,3',5,5'-tetrachlorobiphenyl.

  • Unreacted starting materials: Such as 3-bromobenzoic acid derivatives.

  • Catalyst residues: Palladium and ligand residues.

These impurities can interfere with crystal lattice formation and depress the melting point, both of which are direct causes of oiling out.[5][6] If you suspect significant impurities, consider a preliminary purification step. An acid-base extraction can be effective at removing non-acidic impurities before attempting recrystallization.[12] For colored impurities like residual palladium, an activated charcoal treatment of the hot solution may be beneficial.[5]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving an oiling out event during your experiment.

G start Oiling Out Observed (Liquid droplets form) q1 Was cooling rate rapid? start->q1 cause1 Cause: High Supersaturation (Kinetic Issue) q1->cause1 Yes q2 Is solvent B.P. > compound M.P.? q1->q2 No sol1 Solution: 1. Reheat & redissolve oil. 2. Cool VERY slowly (insulate flask). 3. Add seed crystals in metastable zone. cause1->sol1 end_node Successful Crystallization sol1->end_node cause2 Cause: Melting Point Depression q2->cause2 Yes q3 Are significant impurities present? q2->q3 No sol2 Solution: 1. Choose a lower boiling point solvent. 2. Use a mixed-solvent system. cause2->sol2 sol2->end_node cause3 Cause: Inhibited Crystal Latticing q3->cause3 Yes q3->end_node No sol3 Solution: 1. Perform pre-purification (e.g., acid-base extraction). 2. Consider activated charcoal treatment. cause3->sol3 sol3->end_node

Caption: A decision-making workflow for troubleshooting oiling out.

Optimized Experimental Protocol: Recrystallization via Anti-Solvent Addition

This protocol is designed to proactively minimize the risk of oiling out for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid.

Materials:

  • Crude 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

  • Ethyl Acetate (ACS Grade or higher)

  • Hexanes (ACS Grade or higher)

  • Erlenmeyer flask, Watch glass

  • Hotplate/stirrer

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Initial Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a minimal volume of ethyl acetate and begin heating to a gentle boil (approx. 77°C) with stirring.

  • Achieve Saturation: Continue adding hot ethyl acetate in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[12]

  • Hot Filtration (Optional): If insoluble impurities or coloring is observed, perform a hot gravity filtration at this stage to remove them.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, begin adding hexanes dropwise from a pipette or dropping funnel.

  • Identify the Cloud Point: Continue adding hexanes until a faint, persistent cloudiness appears. This is the point of saturation.

  • Re-clarify: Add 1-2 drops of hot ethyl acetate to just re-dissolve the cloudiness, resulting in a perfectly saturated, clear solution.

  • Slow Cooling (CRITICAL STEP): Remove the flask from the heat source, cover it with a watch glass, and place it on a cork ring or folded paper towel to insulate it. Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all residual solvent.

By carefully controlling the saturation and cooling rate, this protocol establishes conditions that thermodynamically and kinetically favor the formation of a pure, ordered crystal lattice, effectively preventing oiling out.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Recrystallization. (n.d.). [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). [Link]

  • Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. (2023). Brainly. [Link]

  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. [Link]

  • Help with recrystallization. (2022). Reddit. [Link]

  • Why is the choice of solvent important in recrystallization? (2021). Quora. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the biphenyl scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Among these, biphenyl carboxylic acids have emerged as a promising class of compounds, particularly in the realm of oncology.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid analogs, focusing on their potential as anticancer agents. By dissecting the influence of specific structural modifications on cytotoxic activity, we aim to furnish researchers and drug development professionals with actionable insights to guide the design of more potent and selective therapeutic candidates.

The Biphenyl Carboxylic Acid Scaffold: A Versatile Pharmacophore

The biphenyl moiety, consisting of two interconnected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows for precise spatial orientation of substituents to interact with biological targets. The addition of a carboxylic acid group often enhances the pharmacokinetic properties of a molecule, improving its solubility and potential for targeted interactions.[3] The inherent versatility of the biphenyl scaffold allows for systematic chemical modifications, making it an ideal candidate for SAR studies aimed at optimizing therapeutic efficacy.[4]

Deciphering the Structure-Activity Relationship: A Focus on Anticancer Activity

To elucidate the SAR of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid analogs, we will draw upon comparative data from a series of synthesized biphenyl carboxylic acid derivatives. The primary endpoint for comparison will be the in vitro cytotoxic activity against human breast cancer cell lines, namely MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, will be the key metric for this analysis.

A study by Mummadi and colleagues provides crucial data for a selection of biphenyl carboxylic acid analogs, synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][3] This synthetic approach offers a robust and versatile method for creating a library of analogs with diverse substitution patterns.

Experimental Workflow: From Synthesis to Cytotoxicity Assessment

The general workflow for synthesizing and evaluating these analogs provides a framework for understanding the origin of the comparative data.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials: Substituted Boronic Acids & 1-(4-bromophenyl)cyclopropane-1-carboxylic acid reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) start->reaction product Biphenyl Carboxylic Acid Analogs reaction->product cell_culture Cell Culture (MCF-7 & MDA-MB-231) product->cell_culture Purified Analogs treatment Treatment with Analogs (Varying Concentrations) cell_culture->treatment assay MTT Assay (24h incubation) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: A generalized workflow for the synthesis and in vitro evaluation of biphenyl carboxylic acid analogs.

  • Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The synthesized biphenyl carboxylic acid analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 24 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plates are incubated for another few hours, allowing viable cells to metabolize the MTT into formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Comparative Analysis of Analog Performance

The following table summarizes the chemical structures and in vitro anticancer activities of key 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid analogs and related compounds against MCF-7 and MDA-MB-231 human breast cancer cell lines.

Compound IDR1R2R3R4R5IC50 (µM) vs. MCF-7[3]IC50 (µM) vs. MDA-MB-231[3]
Core Structure
1HHHHH10.14 ± 2.0510.78 ± 2.58
Monochloro Analogs
2ClHHHH62.44 ± 5.0369.87 ± 5.25
Dichloro Analog
3d Cl H Cl H H 83.39 ± 5.12 80.11 ± 5.31
Methoxy Analog
4OCH₃HHHH> 100> 100
Reference
Tamoxifen-----7.52 ± 0.688.14 ± 0.72

Core Structure for Analogs 1, 2, 3d, and 4:

Core Biphenyl Carboxylic Acid Structure

Note: The table presents a selection of analogs from the study by Mummadi et al. to highlight key SAR trends.[3]

Structure-Activity Relationship Insights

The data presented in the table reveals critical insights into the structure-activity relationship of these biphenyl carboxylic acid analogs.

cluster_sar Structure-Activity Relationship unsubstituted Unsubstituted (1) IC50: ~10 µM monochloro Monochloro (2) IC50: ~60-70 µM unsubstituted->monochloro Addition of one Cl (Decreased Activity) methoxy methoxy unsubstituted->methoxy Addition of OCH₃ (Significantly Decreased Activity) dichloro Dichloro (3d) IC50: ~80 µM monochloro->dichloro Addition of second Cl (Further Decreased Activity)

Caption: A diagram illustrating the impact of substitutions on the anticancer activity of biphenyl carboxylic acid analogs.

The Deleterious Effect of Chloro Substitution

A striking observation is the significant decrease in anticancer activity upon the introduction of chlorine atoms to the biphenyl scaffold. The unsubstituted analog (Compound 1) exhibits moderate activity with an IC50 value of approximately 10 µM against both cell lines.[3] However, the addition of a single chloro group (Compound 2) leads to a more than six-fold increase in the IC50 value, indicating a substantial loss of potency.[3] This trend is further exacerbated in the dichloro analog (Compound 3d ), which is structurally very similar to the core topic of this guide. The presence of two chlorine atoms results in even lower activity.[3]

This negative impact of chlorination on cytotoxicity is somewhat counterintuitive, as halogenation is often employed in drug design to enhance membrane permeability and binding affinity.[5] However, in this specific scaffold, the electronic and steric properties of the chlorine atoms may hinder the optimal interaction with the biological target. The electron-withdrawing nature of chlorine can alter the electron density of the aromatic rings, potentially disrupting crucial π-π stacking or other non-covalent interactions with the target protein.

The Inactivating Effect of Methoxy Substitution

The introduction of a methoxy group (Compound 4) leads to a near-complete loss of anticancer activity, with IC50 values exceeding 100 µM.[3] The electron-donating nature of the methoxy group, in contrast to the electron-withdrawing chloro group, also appears to be detrimental to the compound's cytotoxic potential. This suggests that the electronic properties of the substituents on the biphenyl rings are critical for biological activity, and that a relatively neutral electronic profile, as seen in the unsubstituted analog, is preferred for this particular series of compounds and their anticancer mechanism.

Conclusion and Future Directions

This comparative guide, based on the available experimental data, delineates a clear, albeit unexpected, structure-activity relationship for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid analogs and related compounds. The findings consistently demonstrate that both chloro and methoxy substitutions on the biphenyl carboxylic acid scaffold are detrimental to in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The unsubstituted analog remains the most potent within this specific series.

These results underscore the critical importance of empirical data in guiding drug design. While certain functional groups are often associated with enhanced biological activity, their effects are highly context-dependent and can vary significantly based on the core scaffold and the specific biological target.

For researchers and scientists working on biphenyl carboxylic acid derivatives as potential anticancer agents, the following future directions are proposed:

  • Exploration of Alternative Substituents: Given the negative impact of both electron-withdrawing (chloro) and electron-donating (methoxy) groups, future SAR studies should focus on a wider range of substituents with varying electronic and steric properties.

  • Positional Isomerism: A systematic investigation into the positional isomers of the chloro and methoxy groups is warranted. The observed effects may be highly sensitive to the substitution pattern on the biphenyl rings.

  • Elucidation of the Mechanism of Action: A deeper understanding of the molecular target and the mechanism of action of the active, unsubstituted analog is crucial. This knowledge will enable a more rational and targeted approach to the design of more potent derivatives.

By leveraging the insights from this comparative analysis, the scientific community can continue to refine the design and development of novel biphenyl-based therapeutics with improved efficacy and selectivity for the treatment of cancer.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.[1][3]

  • Bhandari, S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Lee, E. S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters.[5]

  • Mousa, M. A., et al. (2012). Altered biologic activities of commercial polychlorinated biphenyl mixtures after microbial reductive dechlorination. Environmental Health Perspectives.[6]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • Huang, H. L., et al. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. Bioorganic & Medicinal Chemistry.
  • Hung, H. Y., et al. (2012). Cancer preventive agents 11. Novel analogs of dimethyl dicarboxylate biphenyl as potent cancer chemopreventive agents. Pharmaceutical Biology.
  • Mummadi, M., et al. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. SpringerLink.
  • Jadhav, V. D., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences.[7]

  • A review of the structure–activity relationship of natural and synthetic antimetastatic compounds. (2021). National Institutes of Health.[4]

Sources

A Comparative Guide to the Biological Profile of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid and Related Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Biphenyl Carboxylic Acid Scaffold

The biphenyl carboxylic acid moiety is a privileged scaffold in medicinal chemistry and drug discovery, prized for its structural rigidity, lipophilicity, and the versatile synthetic handles it offers.[1] This core structure is present in a wide array of biologically active molecules, demonstrating activities that span from anticancer and anti-inflammatory to antiviral and beyond.[2][3] The specific biological function of a biphenyl carboxylic acid derivative is intricately dictated by the substitution patterns on its two phenyl rings. The nature, position, and combination of various substituents can profoundly influence the compound's target affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid against other notable biphenyl carboxylic acids, offering insights into their performance in key biological assays and elucidating the underlying structure-activity relationships (SAR).

Focus Compound: 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid

Chemical Structure:

  • Synonym: 3',5'-dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid

  • CAS Number: 1261954-74-8

  • Molecular Formula: C₁₄H₁₀Cl₂O₃

  • Molecular Weight: 297.14 g/mol

While specific, direct comparative biological data for 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid is limited in publicly available literature, its structural features—a dichlorinated phenyl ring and a methoxy-substituted benzoic acid ring—suggest potential for significant biological activity. The dichloro substitution is a common feature in potent enzyme inhibitors, while the methoxy and carboxylic acid groups can participate in crucial hydrogen bonding and electrostatic interactions with biological targets.

Comparative Biological Evaluation

The true measure of a compound's potential lies in its performance relative to other molecules in standardized biological assays. In the absence of direct comparative data for our focus compound, we will draw upon published data for structurally related biphenyl carboxylic acids to provide a framework for potential applications and to highlight key structure-activity relationships.

Anticancer Activity

Biphenyl carboxylic acids have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of critical cellular pathways.

Comparative Data on Anticancer Activity of Biphenyl Carboxylic Acid Analogs

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Analog 1 Unsubstituted biphenyl-4-carboxylic acidMCF-7 (Breast Cancer)10.14 ± 2.05[4]
MDA-MB-231 (Breast Cancer)10.78 ± 2.58[4]
Analog 2 4'-Benzyloxy-biphenyl-4-carboxylic acidMCF-7 (Breast Cancer)9.92 ± 0.97[4]
MDA-MB-231 (Breast Cancer)9.54 ± 0.85[4]
Analog 3 2-(3,4-Dichlorophenyl) derivativeMCF-7 (Breast Cancer)68.59 µg/mL[5]

Discussion of Structure-Activity Relationship (SAR):

The data from these analogs suggest that substitutions on the biphenyl scaffold significantly impact anticancer potency. For instance, the introduction of a benzyloxy group in Analog 2 appears to enhance activity against both MCF-7 and MDA-MB-231 cell lines when compared to the unsubstituted Analog 1.[4] The dichlorophenyl moiety, as seen in Analog 3, is a common feature in compounds with demonstrated anticancer effects, although the specific substitution pattern is crucial.[5] It is hypothesized that the 3,5-dichloro substitution pattern on our focus compound could confer potent activity, potentially through targeted enzyme inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases. Several biphenyl carboxylic acid derivatives have been investigated as DHODH inhibitors.

Comparative Context with Known DHODH Inhibitors:

While direct IC50 values for 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid against DHODH are not available, a comparison with established DHODH inhibitors like Brequinar and Teriflunomide provides a benchmark for potency.

CompoundTarget EnzymeIC50Reference
Brequinar Human DHODH~20 nM
Teriflunomide Human DHODH-
DHODH-IN-11 Human DHODH> 100 µM (weak inhibitor)

Causality in Experimental Design:

The rationale for targeting DHODH stems from the reliance of rapidly proliferating cells, such as cancer cells, on the de novo synthesis of pyrimidines for DNA and RNA replication. By inhibiting DHODH, these compounds effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis. The biphenyl scaffold can be designed to fit into the ubiquinone binding pocket of the DHODH enzyme, with substituents like halogens and methoxy groups contributing to binding affinity and selectivity.

Experimental Protocols

To ensure the integrity and reproducibility of biological comparisons, standardized and well-validated protocols are essential.

Cell Viability Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (3-(3,5-dichlorophenyl)-5-methoxybenzoic acid and other biphenyl carboxylic acids) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for MTT Assay:

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Enzyme Inhibition Assay (DHODH)

This assay determines the direct inhibitory effect of a compound on the activity of a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare the assay buffer, recombinant human DHODH enzyme, substrate (dihydroorotate), and a cofactor (e.g., Coenzyme Q).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHODH enzyme. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate and cofactor to all wells.

  • Measurement: Monitor the enzyme activity by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

Understanding the mechanism of action of these compounds requires visualizing their impact on cellular signaling pathways.

DHODH and Pyrimidine Synthesis Pathway:

DHODH_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Biphenyl_Inhibitor 3-(3,5-Dichlorophenyl)- 5-methoxybenzoic acid (and analogs) Biphenyl_Inhibitor->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Conclusion and Future Directions

The biphenyl carboxylic acid scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct comparative data for 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid is currently lacking, the analysis of its structural analogs suggests a strong potential for biological activity, particularly in the realms of anticancer and enzyme inhibition. The presence of the 3,5-dichlorophenyl moiety is a key feature that warrants further investigation, as this substitution pattern is often associated with potent bioactivity.

Future research should focus on the direct synthesis and in-vitro evaluation of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid in a panel of cancer cell lines and against key enzymes like DHODH. Such studies will provide the necessary quantitative data to accurately position this compound within the broader landscape of biphenyl carboxylic acid inhibitors and to guide its further development as a potential therapeutic candidate.

References

  • Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Available at: [Link]

  • Wikipedia. Dihydroorotate dehydrogenase. Available at: [Link]

Sources

Benchmarking Novel Kinase Inhibitors: A Comparative Efficacy Analysis of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also positions them as key players in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders. The dysregulation of kinase activity is a hallmark of many pathological states, making the development of potent and selective kinase inhibitors a cornerstone of contemporary pharmaceutical research.

This guide provides a comprehensive comparative analysis of a novel class of compounds, the 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid derivatives, against established inhibitors of two critical signaling kinases: p38 mitogen-activated protein kinase (MAPK) and Src tyrosine kinase. Derivatives of dichlorophenyl benzoic acid have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects, suggesting their potential as a scaffold for the development of new therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the efficacy of these novel derivatives benchmarked against known inhibitors, supported by detailed experimental protocols and mechanistic insights. Our objective is to furnish the scientific community with a robust framework for evaluating this promising class of compounds.

The Cellular Targets: p38α MAPK and Src Kinase Signaling

To appreciate the therapeutic potential of inhibiting p38α MAPK and Src kinase, it is essential to understand their roles in cellular signaling.

The p38α MAPK Pathway: A Key Regulator of Stress and Inflammation

The p38α MAPK is a member of the mitogen-activated protein kinase family that is activated by a wide array of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. Once activated, p38α MAPK phosphorylates a host of downstream substrates, including other kinases and transcription factors, thereby regulating cellular processes such as inflammation, apoptosis, and cell cycle progression. Its central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β has made it a prime target for the development of anti-inflammatory drugs.[2]

p38_signaling extracellular Environmental Stress / Cytokines receptor Cell Surface Receptors extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38α MAPK mapkk->p38 downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->downstream response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response

Simplified p38α MAPK Signaling Pathway
The Src Kinase Pathway: A Proto-Oncogene in Cell Growth and Motility

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. As a proto-oncogene, its aberrant activation is frequently observed in a variety of cancers, where it contributes to tumor progression and metastasis. Src is a key component of signaling pathways initiated by growth factor receptors and integrins. Upon activation, Src phosphorylates numerous downstream targets, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt cascades, which are critical for cell survival and proliferation.[3]

Src_signaling receptor Receptor Tyrosine Kinase / Integrin src Src Kinase receptor->src downstream Downstream Substrates (e.g., FAK, STAT3, Ras, PI3K) src->downstream response Cellular Responses (Proliferation, Migration, Survival) downstream->response

Simplified Src Kinase Signaling Pathway

Benchmarking Efficacy: A Head-to-Head Comparison

The efficacy of a novel inhibitor is best understood when benchmarked against well-characterized compounds. In this section, we present a comparative analysis of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid derivatives against known inhibitors of p38α MAPK and Src kinase.

p38α MAPK Inhibition

While specific IC50 data for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid is not yet publicly available, a structurally related analog, 5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid derivative 8 , has demonstrated significant inhibition of p38α MAPK (>70%) in cellular assays.[1] This provides a strong rationale for the further investigation of this class of compounds.

For a quantitative comparison, we have compiled the IC50 values of several known p38α MAPK inhibitors that have been extensively studied and, in some cases, have entered clinical trials.

InhibitorTargetIC50 (nM)Status
Ralimetinib (LY2228820) p38α/β5.3 / 3.2Phase I/II Clinical Trials
SB203580 p38α/β50 / 500Preclinical Tool Compound
Doramapimod (BIRB 796) p38α/β/γ/δ38 / 65 / 200 / 520Preclinical Tool Compound
VX-745 p38α17Preclinical Tool Compound
PH-797804 p38α/β2.3 (p38α)Preclinical Tool Compound

Table 1: Comparative IC50 values of known p38α MAPK inhibitors.

Src Kinase Inhibition

Similarly, for Src kinase, while direct IC50 values for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid are not available, related dichlorophenyl derivatives such as 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles have been identified as potent inhibitors of Src kinase activity.[3]

To provide a benchmark, the following table summarizes the IC50 values of several well-established Src kinase inhibitors, including FDA-approved drugs.

InhibitorTargetIC50 (nM)Status
Dasatinib Src/Abl0.5 / <1.0FDA Approved
Saracatinib (AZD0530) Src family2.7Clinical Trials
Bosutinib Src/Abl1.2 / 1.0FDA Approved
PP2 Lck/Fyn (Src family)4 / 5Preclinical Tool Compound
SU6656 Src/Yes/Lyn/Fyn280 / 20 / 130 / 170Preclinical Tool Compound

Table 2: Comparative IC50 values of known Src kinase inhibitors.

Experimental Methodologies: A Guide to In Vitro and Cellular Assays

To ensure the scientific rigor of our comparative analysis, we outline here the standard experimental protocols for assessing the inhibitory activity of compounds against p38α MAPK and Src kinase.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified kinase.

kinase_assay_workflow start Start reagents Prepare Reagents: - Purified Kinase - Substrate - ATP - Test Compound start->reagents incubation Incubate Kinase with Test Compound reagents->incubation reaction Initiate Kinase Reaction (Add Substrate and ATP) incubation->reaction detection Detect Phosphorylated Substrate reaction->detection analysis Data Analysis: Calculate % Inhibition and IC50 detection->analysis end End analysis->end

General Workflow for an In Vitro Kinase Inhibition Assay

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer optimized for the specific kinase (p38α or Src). Dilute the purified recombinant kinase, the specific peptide substrate, and ATP to their final concentrations in the reaction buffer. Prepare a serial dilution of the test compound (e.g., 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid derivative) and the known inhibitor.

  • Kinase Reaction: In a microplate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period for the compound to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based assays that measure ADP production.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Kinase Inhibition

Cell-based assays are crucial for confirming that the inhibitor can effectively reach and engage its target within a more physiologically relevant environment.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with activated Src signaling or an immune cell line for p38 MAPK studies) in a multi-well plate. Treat the cells with a serial dilution of the test compound and the known inhibitor for a specified period.

  • Cell Lysis: After treatment, lyse the cells to release the intracellular proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase (e.g., phospho-p38 MAPK (Thr180/Tyr182) or phospho-Src (Tyr416)) and a downstream substrate.

    • Also, probe for the total amount of the kinase as a loading control.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Quantification: Quantify the band intensities to determine the level of kinase phosphorylation and, consequently, its activity.

  • Data Analysis: Determine the concentration of the compound required to inhibit the kinase phosphorylation by 50% in the cellular context.

Discussion and Future Directions

The preliminary data on analogs of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid suggests a promising inhibitory potential against p38α MAPK and Src kinase. The >70% inhibition of p38α MAPK by a structurally related compound is a strong indicator of the potential of this chemical scaffold.[1] Furthermore, the established activity of other dichlorophenyl derivatives against Src kinase reinforces the rationale for exploring this compound class as dual inhibitors or as selective agents for either kinase.[3]

The provided IC50 values for the benchmark inhibitors highlight the high bar for potency that new compounds must meet to be considered for further development. For instance, the FDA-approved Src inhibitors Dasatinib and Bosutinib exhibit sub-nanomolar to low nanomolar potency. Similarly, clinical candidates for p38α MAPK inhibition, such as Ralimetinib, also show low nanomolar IC50 values.

The next critical step in the evaluation of 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid and its derivatives is to generate robust, quantitative data on their inhibitory activity against both p38α MAPK and Src kinase using the standardized assays outlined in this guide. This will enable a direct and meaningful comparison with the established inhibitors. Furthermore, structure-activity relationship (SAR) studies will be essential to optimize the potency and selectivity of this chemical series.

Conclusion

The 3-(3,5-dichlorophenyl)-5-methoxybenzoic acid scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The preliminary evidence of activity against key therapeutic targets, p38α MAPK and Src kinase, warrants a more in-depth investigation. By employing the rigorous benchmarking and experimental methodologies detailed in this guide, researchers can effectively evaluate the therapeutic potential of these compounds and pave the way for the development of next-generation kinase inhibitors.

References

  • PubMed. Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. [Link]

  • AACR Journals. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. [Link]

  • PubMed. Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. [Link]

  • ResearchGate. Schematic diagram of Src intracellular signaling pathway and various... [Link]

Sources

A Comparative Guide to Purity Assessment of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable and reproducible scientific data are built. For a molecule such as 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a potential building block in novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of two instrumental techniques central to this task: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide actionable protocols, and offer a clear-eyed view of the strengths and limitations of each technique for this specific application.

The Imperative of Purity for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid

3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid possesses a biphenyl scaffold, a privileged structure in medicinal chemistry. Impurities, whether they are starting materials, by-products, or degradation products, can confound biological assays and compromise the integrity of downstream synthetic steps. Therefore, the choice of analytical methodology for purity determination must be deliberate and well-justified.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Arbiter

NMR spectroscopy, particularly quantitative NMR (qNMR), stands as a primary analytical method.[1] Its power lies in the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.[2] This allows for a direct measurement of purity without the need for a reference standard of the analyte itself.

Causality in NMR-based Purity Assessment

The decision to use NMR for purity assessment is driven by its ability to provide both structural confirmation and quantitative data simultaneously. For 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, the distinct signals of the aromatic protons and the methoxy group protons provide multiple opportunities for quantification against a certified internal standard. The non-destructive nature of NMR is an added advantage, allowing for sample recovery if needed.[3]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid using an internal standard.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid into a clean, dry vial.
  • Select a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals. Accurately weigh an appropriate amount of the internal standard and add it to the vial.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure complete dissolution of both the analyte and the standard.[1]
  • Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.
  • Optimize other acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing and Purity Calculation:

  • Process the spectrum using appropriate software (e.g., Mnova, TopSpin). Apply phasing and baseline correction.
  • Integrate a well-resolved signal of the analyte (e.g., the methoxy protons) and a signal from the internal standard.
  • Calculate the purity using the following formula[4]:
Visualizing the qNMR Workflow

Caption: Workflow for purity determination by qNMR.

Pillar 2: High-Performance Liquid Chromatography (HPLC) – The Separation Specialist

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power.[5][6] It excels at separating the main compound from closely related impurities, allowing for their detection and quantification, often at very low levels.[7]

Causality in HPLC-based Purity Assessment

The choice of a reversed-phase HPLC (RP-HPLC) method is logical for 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, a moderately polar molecule. A C18 column provides a hydrophobic stationary phase suitable for retaining the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier allows for the elution and separation of the analyte and its potential impurities based on their polarity.[8][9] UV detection is appropriate given the chromophoric nature of the biphenyl system.[7]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid and quantify any impurities by area percent.

1. Method Development and Validation:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[8]
  • Mobile Phase Optimization: A gradient elution using a mixture of water with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of impurities with varying polarities.
  • Detector Wavelength: Select a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
  • Validation: The method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

2. Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1-1.0 mg/mL.
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions.
  • Inject a fixed volume of the sample solution (e.g., 10 µL).
  • Run the gradient method and record the chromatogram.

4. Data Processing:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by the area percent method:
Visualizing the HPLC Workflow

Caption: Workflow for purity determination by HPLC.

Comparative Analysis: NMR vs. HPLC

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the number of nuclei.[2]Separation based on differential partitioning between mobile and stationary phases.[7]
Quantification Absolute quantification using a certified internal standard.[12]Relative quantification by area percent; absolute quantification requires a certified reference standard of the analyte.
Sensitivity Lower sensitivity, generally suitable for impurities >0.1%.[13]High sensitivity, capable of detecting trace impurities (<0.05%).[5]
Specificity Highly specific, provides structural information for impurity identification.Specificity depends on chromatographic resolution; co-eluting peaks can be an issue.[11]
Sample Throughput Lower, especially with long relaxation delays.[13]Higher, with typical run times of 20-30 minutes.[13]
Destructive No, the sample can be recovered.[3]Yes, the sample is consumed.[13]
Strengths - Primary analytical method[1]- No need for analyte-specific reference standards for purity[13]- Provides structural confirmation- High sensitivity and resolution- Excellent for trace impurity detection- Well-established and widely used in quality control
Limitations - Lower sensitivity for trace impurities- Potential for signal overlap- Requires more sample- Relative quantification without a specific reference standard- Non-UV active impurities are not detected- Method development can be time-consuming

Conclusion: An Orthogonal Approach for Unimpeachable Purity

For the comprehensive purity assessment of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, neither NMR nor HPLC alone provides a complete picture. Instead, a synergistic, orthogonal approach is the gold standard.

  • qNMR should be employed to determine the absolute purity of the bulk material, providing a highly accurate value for the main component and confirming its identity.[4]

  • HPLC is indispensable for creating a detailed impurity profile, detecting and quantifying trace-level impurities that may be missed by NMR.[5]

By combining the absolute accuracy of qNMR with the high sensitivity of HPLC, researchers and drug development professionals can establish a robust and self-validating system for purity assessment. This dual-technique approach ensures the highest level of confidence in the quality of 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, thereby safeguarding the integrity of subsequent research and development activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. National Institute of Standards and Technology. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • What is qNMR (quantitative NMR)?. JEOL Ltd. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. National Institutes of Health. [Link]

  • Gil, R. R., & Gamenara, D. (2011). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]

  • Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Benzoic acid, (3,5-dichlorophenyl)methyl ester. NIST WebBook. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • 3-(3,5-Dichlorophenyl)-5-methoxybenzoic acid, 95% Purity, C14H10Cl2O3, 10 grams. LabAlley. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.